Zincphyrin
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H38N4O8Zn+2 |
|---|---|
Molecular Weight |
720.1 g/mol |
IUPAC Name |
zinc;3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+2 |
InChI Key |
CLECSKMXEYBKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.[Zn+2] |
Synonyms |
coproporphyrin III coproporphyrin III, 13C-labeled coproporphyrin III, dihydrochloride coproporphyrin III, sodium salt coproporphyrin III, tetraammonium salt coproporphyrin III, tetrapotassium salt coproporphyrin III, tetrasodium salt zinc coproporphyrin III zincphyrin |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Biosynthesis
Chemoenzymatic and Biocatalytic Production of Zinc Porphyrin
Chemoenzymatic and biocatalytic strategies combine the specificity of enzymes with the scalability of chemical processes to produce zinc porphyrins. These methods often involve engineering microbial hosts to overproduce a porphyrin precursor, which is then metallated with zinc either in vivo or in vitro using specific enzymes.
Microbial Host Engineering for Enhanced Titer
The engineering of microbial hosts is a cornerstone of biocatalytic porphyrin production. By modifying the genetics of specific bacteria, researchers can create cellular factories optimized for high-yield synthesis. Several microbial species have emerged as promising chassis for this purpose.
Rhodobacter sphaeroides : This purple non-sulfur bacterium is a model organism for studying photosynthesis and has a naturally high capacity for porphyrin biosynthesis. nih.gov Genetic engineering of R. sphaeroides has led to significant advancements in producing porphyrin precursors. For instance, a genome-wide screening using CRISPRi identified the hemN gene as a key target; its repression led to improved production of coproporphyrin III (CPIII), a key intermediate. nih.govresearchgate.net Further engineering, including exploiting the phosphorylation of the PrrA protein, has pushed CPIII titers to as high as 16.5 g/L in fed-batch fermentation. nih.govresearchgate.net In other studies, a magnesium chelatase (bchD) mutant of R. sphaeroides was shown to produce zinc-bacteriochlorophyll, demonstrating the cell's ability to incorporate zinc into porphyrin-like structures. researchgate.net
Corynebacterium glutamicum : As a Gram-positive bacterium with a GRAS (Generally Regarded As Safe) status, C. glutamicum is an industrial workhorse for producing amino acids and other biochemicals. nih.gov Its metabolic pathways have been successfully engineered for the production of heme-related products. nih.govresearchgate.net By overexpressing key genes in the porphyrin pathway, such as hemA and hemL, researchers have developed strains capable of producing significant quantities of zinc-coproporphyrin III (Zn-CPIII). researchgate.net Fed-batch fermentation of an engineered C. glutamicum strain yielded 132.09 mg/L of Zn-CPIII, which represents the highest reported titer for bacterial production of this specific compound. researchgate.net
Streptomyces venezuelae : The genus Streptomyces is renowned for its ability to produce a vast array of secondary metabolites, and advanced genetic tools are available for its engineering. nih.govrsc.org While specific high-titer production of zinc porphyrins in S. venezuelae is an area of ongoing research, the principles of host engineering are well-established. Strategies such as sigma factor engineering to modify the expression of housekeeping genes like hrdB have been shown to improve the production of other natural products and are applicable to porphyrin biosynthesis. nih.gov The development of engineered chassis strains with deleted native biosynthetic gene clusters further enhances their utility as heterologous hosts for producing complex molecules like porphyrins. nih.gov
Table 1: Engineered Microbial Hosts for Porphyrin Production
| Microbial Host | Genetic Modification Target/Strategy | Product | Reported Titer | Reference |
|---|---|---|---|---|
| Rhodobacter sphaeroides | CRISPRi repression of hemN, PrrA phosphorylation | Coproporphyrin III (CPIII) | 16.5 g/L | nih.govresearchgate.net |
| Corynebacterium glutamicum | Overexpression of hemA and hemL | Zinc-Coproporphyrin III (Zn-CPIII) | 132.09 mg/L | researchgate.net |
| Rhodobacter sphaeroides | Mutation of magnesium chelatase (bchD) | Zinc-Bacteriochlorophyll | Not Quantified | researchgate.net |
Metabolic Pathway Elucidation and Manipulation
The biosynthesis of zinc porphyrins in microorganisms relies on the manipulation of native metabolic pathways, primarily the heme biosynthesis pathway.
Heme Biosynthesis Pathway : This highly conserved pathway is the natural source of all tetrapyrroles in most organisms. nih.gov It begins in the mitochondria with the condensation of glycine (B1666218) and succinyl-CoA to form 5'-aminolevulinic acid (ALA). nih.gov A series of enzymatic steps in the cytosol and mitochondria then convert ALA into protoporphyrin IX, the final porphyrin ring before metal insertion. frontierspecialtychemicals.comresearchgate.net Key intermediates include porphobilinogen, uroporphyrinogen III, and coproporphyrinogen III. nih.gov To produce zinc porphyrins, this pathway is typically engineered to accumulate a precursor like protoporphyrin IX or coproporphyrin III, which can then be chelated with zinc.
Pathway Manipulation : Metabolic engineering strategies focus on redirecting cellular resources toward the overproduction of these precursors. This is often achieved by overexpressing genes encoding rate-limiting enzymes or by downregulating or deleting genes that pull intermediates into competing pathways. For example, in C. glutamicum, the overexpression of hemA (glutamyl-tRNA reductase) and hemL (glutamate-1-semialdehyde aminotransferase) was used to increase the precursor supply for porphyrin synthesis. nih.govresearchgate.net In R. sphaeroides, CRISPRi-based screening identified that repressing hemN (coproporphyrinogen III oxidase) was an effective strategy to cause the accumulation of its substrate, coproporphyrinogen III, which is then readily oxidized to the stable coproporphyrin III product. nih.govresearchgate.net
Cryptic Pathways : While the heme pathway is the primary source for porphyrin rings, microbial genomes contain numerous "cryptic" or silent biosynthetic gene clusters. Advances in genomics and synthetic biology are enabling the activation of these pathways. While direct activation of a cryptic pathway for novel zinc porphyrin production has not been demonstrated, this remains an area of interest for discovering new porphyrin-like molecules or modifying enzymes that could be harnessed for synthetic purposes.
Enzymatic Catalysis and Metal Chelatase Engineering
The final step in forming a metalloporphyrin is the insertion of a metal ion into the porphyrin ring, a reaction catalyzed by a class of enzymes known as chelatases.
Enzymatic Catalysis : The enzyme responsible for the final step of heme biosynthesis is ferrochelatase (HemH), which inserts ferrous iron (Fe²⁺) into protoporphyrin IX. nih.gov However, ferrochelatase is known to be promiscuous and can catalyze the insertion of other divalent metal ions, including zinc (Zn²⁺). This property is exploited in chemoenzymatic synthesis, where a purified chelatase is used in vitro to convert a porphyrin precursor into a zinc porphyrin. A recent study demonstrated a highly efficient process where CPIII produced by fermentation was converted to Zn-CPIII with a 98% conversion rate using a purified ferrochelatase from Staphylococcus aureus (HemHSa). nih.govresearchgate.netresearchgate.net
Metal Chelatase Engineering : The efficiency and substrate specificity of metal chelatases can be improved through protein engineering. By screening chelatases from various microbial sources, researchers can identify enzymes with higher activity for zinc insertion. researchgate.net For example, HemH homologs from Staphylococcus aureus, Bacillus subtilis, Mycobacterium tuberculosis, Corynebacterium glutamicum, and Listeria monocytogenes have been analyzed for their activity, revealing a range of efficiencies that can be selected for process optimization. researchgate.net Further engineering through directed evolution or site-directed mutagenesis could create novel chelatases tailored specifically for high-yield zinc porphyrin production.
Table 2: Selected Ferrochelatase (HemH) Homologs for Biocatalysis
| Enzyme Source Organism | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Coproporphyrin III (CPIII) + Zn²⁺ | Zinc-Coproporphyrin III | High activity, used for 98% conversion in a 5-L bioreactor. | nih.govresearchgate.netresearchgate.net |
| Human Lymphocytes | Protoporphyrin IX + Zn²⁺ | Zinc-Protoporphyrin IX | Activity confirmed to be from the same enzyme as ferrochelatase. | nih.gov |
| Rhodobacter sphaeroides | Protoporphyrin IX + Zn²⁺ | Zinc-Protoporphyrin IX | Demonstrated zinc chelation activity, likely via ferrochelatase. |
Morphology Engineering in Microbial Production Systems
The physical form, or morphology, of microorganisms in a bioreactor can significantly impact the efficiency of a fermentation process. Morphology engineering aims to control the growth characteristics of the production host to optimize parameters like nutrient uptake, oxygen transfer, and product secretion, thereby increasing the final titer. For instance, in filamentous organisms, controlling the formation of dispersed mycelia versus dense pellets can prevent issues with high viscosity and improve mass transfer. While specific studies detailing morphology engineering for the optimization of zinc porphyrin production are not yet prominent, the general principles are highly relevant for scaling up microbial fermentation and could be applied to hosts like Streptomyces to enhance bioprocess performance.
Chemical Synthesis of Zinc(II) Porphyrin Frameworks and Derivatives
Chemical synthesis provides a powerful alternative to biological methods, offering unparalleled control over the final molecular structure. This route allows for the creation of a vast array of zinc porphyrin derivatives with tailored electronic and physical properties.
De Novo Macrocycle Synthesis and Functionalization
The chemical synthesis of zinc porphyrins involves two main stages: the initial construction of the porphyrin macrocycle from simple acyclic precursors, followed by the insertion of the zinc ion and the addition of functional groups to the periphery of the ring.
De Novo Synthesis : The porphyrin macrocycle is an aromatic 22 π-electron system that can be constructed through various condensation reactions. mdpi.com Classic methods, such as those developed by Adler and Longo or Lindsey, typically involve the acid-catalyzed condensation of a pyrrole (B145914) with an aldehyde. nih.gov These methods allow for the synthesis of meso-substituted porphyrins, such as tetraphenylporphyrin (B126558) (TPP). After the free-base porphyrin is synthesized and purified, zinc is typically inserted into the macrocycle by reacting it with a zinc salt, such as zinc(II) acetate (B1210297), in a suitable solvent. nih.gov
Functionalization : Once the zinc porphyrin core is formed, its properties can be finely tuned by attaching various functional groups to its periphery. mdpi.com Functionalization can occur at the meso-positions or the β-positions of the pyrrole rings. mdpi.com A wide range of chemical reactions can be employed for this purpose. Palladium(0)-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, are used to attach aryl, alkynyl, and other groups to halogenated porphyrin precursors. nih.gov Nucleophilic addition reactions can also be used to introduce functionalities. nih.gov More recently, modern synthetic methods like "click chemistry" have been applied to create novel and complex zinc porphyrin derivatives in high yields. mdpi.comresearchgate.net This high degree of synthetic flexibility allows for the creation of zinc porphyrins designed for specific applications in materials science, catalysis, and medicine. mdpi.comnih.gov
Metalation Procedures for Zinc(II) Incorporation
The insertion of a zinc(II) ion into a porphyrin macrocycle is a fundamental process in the synthesis of zincphyrins. The choice of methodology depends on factors such as the porphyrin's solubility, the stability of its peripheral functional groups, and the desired reaction conditions. Both solution-phase and mechanochemical methods have been developed to achieve efficient zincation.
Standard solution-based methods typically involve treating the free-base porphyrin with a zinc(II) salt in an organic solvent mixture. A common and effective approach is the use of zinc acetate dihydrate (Zn(OAc)₂·2H₂O) in a mixture of a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) with methanol (B129727) (MeOH). uu.nl The reaction often proceeds to completion at room temperature or with gentle heating. uu.nl The disappearance of the characteristic N-H protons of the free-base porphyrin in the ¹H NMR spectrum, typically observed around -2 to -4 ppm, confirms the successful insertion of the zinc(II) ion. mdpi.com The choice of zinc salt can influence reaction rates; for instance, zinc chloride (ZnCl₂) may require the addition of a base to facilitate the reaction, whereas zinc acetate is generally effective on its own. nsf.gov
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free alternative for zinc(II) incorporation. nsf.gov This solid-state method involves grinding the free-base porphyrin with a zinc salt, often in a planetary or shaker ball mill. nsf.gov The efficiency of mechanochemical zincation is highly dependent on several experimental variables, including the choice of zinc salt, the type of grinding agent used, milling speed, and reaction time. nsf.gov Zinc acetate has proven to be a highly effective metal source in these reactions. nsf.gov Grinding aids such as silica (B1680970) gel can be beneficial, though their effect is not universal and must be optimized for specific reactions. nsf.gov While mechanochemical methods can be highly efficient and environmentally friendly, they can also lead to sample degradation if conditions are not carefully controlled. nsf.gov
| Method | Zinc Source | Typical Solvents/Conditions | Key Features | Reference |
| Solution-Phase | Zinc Acetate (Zn(OAc)₂) | CHCl₃/MeOH or CH₂Cl₂/MeOH, reflux | Widely used, high yields (>90%) | uu.nl |
| Solution-Phase | Zinc Chloride (ZnCl₂) | Requires addition of a base (e.g., DABCO) | Slower than zinc acetate | nsf.gov |
| Mechanochemical | Zinc Acetate (Zn(OAc)₂) | Ball mill, with or without grinding aid (e.g., silica gel) | Solvent-free, rapid (e.g., 15 min), but potential for degradation | nsf.gov |
| Mechanochemical | Zinc Oxide (ZnO) | Ball mill | Suitable for zinc insertion | nsf.gov |
| Mechanochemical | Zinc Powder | Ball mill | Suitable for zinc insertion | nsf.gov |
Click Chemistry Approaches for Peripheral Functionalization
Peripheral functionalization allows for the fine-tuning of a zincphyrin's physicochemical properties. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile tool for modifying the porphyrin macrocycle. mdpi.comnih.gov This reaction forms a stable 1,2,3-triazole ring, linking the zinc-porphyrin core to a wide array of functional units. researchgate.net
The synthesis of these functionalized zincphyrins typically begins with a porphyrin bearing appropriate reactive handles. A common strategy involves the synthesis of a porphyrin with peripheral amino groups, such as a meso-tetra-aminophenylporphyrin. mdpi.com These amino groups can be readily converted into azido (B1232118) groups through a diazotization reaction using reagents like sodium nitrite (B80452) and sodium azide (B81097). mdpi.com The resulting azido-porphyrin is a key intermediate for the click reaction. To prevent potential demetalation or interference during subsequent steps, the zinc(II) ion is often inserted into the macrocycle after the formation of the azide but before the click reaction. researchgate.net This produces a stable zinc-azido-porphyrin substrate. researchgate.net
The final step is the CuAAC reaction, where the zinc-azido-porphyrin is reacted with a terminal alkyne in the presence of a copper(I) catalyst. mdpi.com This methodology allows for the covalent attachment of various moieties, including carbohydrates, peptides, and other chromophores, to the periphery of the this compound. nih.gov The high efficiency and orthogonality of the click reaction mean that it proceeds under mild conditions with high yields and tolerance for a wide range of functional groups. mdpi.com
| Starting Porphyrin | Functionalization Steps | Click Reaction Component | Final Product | Reference |
| 4α-meso-tetra-o-aminophenylporphyrin (4α-H₂TNH₂PP) | 1. Diazotization (NaNO₂, NaN₃) to form 4α-H₂TN₃PP. 2. Metalation with Zn(II) to form 4α-[Zn(TN₃PP)]. | Terminal Alkyne | 4α-[Meso-4α-tetra-(1,2,3-triazolyl)phenylporphyrinato]zinc(II) (4α-[Zn(TAzPP)]) | mdpi.com |
| Porphyrin bearing primary amines | One-pot conversion to zinc-protected azido porphyrin using a diazo-transfer reagent. | Various terminal alkynes | Range of peripherally functionalized zinc porphyrins | researchgate.net |
Precursor-Directed Feeding Strategies in Biogenic Systems
In addition to chemical synthesis, zincphyrins can be produced through biological pathways using precursor-directed feeding strategies. This approach leverages the natural biosynthetic machinery of certain microorganisms to produce a porphyrin precursor, which then chelates with zinc supplied in the growth medium. researchgate.net
Studies have shown that bacteria such as Paracoccus denitrificans and various Streptomyces species can secrete the porphyrin precursor coproporphyrin III into their culture medium. researchgate.net When the growth medium is supplemented with a zinc salt, such as zinc sulfate, the microorganisms produce and secrete coproporphyrin III, which then spontaneously chelates the available zinc(II) ions to form zinc-coproporphyrin III, a compound also identified as this compound. researchgate.net
This biogenic approach represents an environmentally friendly alternative to total chemical synthesis. researchgate.net The specificity of the enzymatic pathways within the microorganism ensures the production of a single, well-defined porphyrin isomer (coproporphyrin III). By controlling the concentration of the externally fed zinc salt, the production of the final this compound can be modulated. This method highlights the potential of engineered biological systems for the sustainable production of complex metalloporphyrins.
| Organism | Porphyrin Precursor | Fed Precursor | Product | Reference |
| Paracoccus denitrificans | Coproporphyrin III | Zinc Sulfate (in medium) | Zinc-Coproporphyrin III | researchgate.net |
| Streptomyces sp. | Coproporphyrin III | Zinc Sulfate (in medium) | Zinc-Coproporphyrin III | researchgate.net |
| Engineered Corynebacterium glutamicum | Coproporphyrin III | Zinc Sulfate (in medium) | Zinc-Coproporphyrin III | researchgate.net |
Comprehensive Spectroscopic Characterization and Electronic Structure Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Zincphyrin complexes in solution. nih.gov The inherent aromaticity of the porphyrin macrocycle induces a significant ring current effect, leading to a wide dispersion of proton signals, which serves as a sensitive probe for structural and environmental changes. nih.gov
Proton (¹H) NMR for Structural Connectivity and Ligand Binding
Proton (¹H) NMR spectra of this compound complexes are highly characteristic. The strong diamagnetic ring current deshields the protons on the periphery of the macrocycle while shielding the space in the interior. nih.gov This results in meso-protons appearing far downfield, typically in the range of 8.5–10.0 ppm, and the β-pyrrolic protons resonating between 8.0 and 9.0 ppm. nih.gov Any protons on substituents attached to the macrocycle will have their chemical shifts influenced by this effect.
NMR is also a powerful method for studying the binding of ligands to the central zinc ion or interactions with the porphyrin ring. nih.govspringernature.com Upon ligand binding, changes in the electronic environment and conformation of the this compound complex lead to perturbations in the chemical shifts of nearby protons. Monitoring these chemical shift changes during a titration experiment allows for the characterization of binding events and the determination of binding affinities. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for a Generic this compound Complex (e.g., Zinc Tetraphenylporphyrin (B126558) in CDCl₃)
| Proton Type | Chemical Shift (δ) ppm Range | Description |
| β-Pyrrolic H | 8.5 - 9.0 | Protons directly on the porphyrin macrocycle's pyrrole (B145914) units. |
| Phenyl H (ortho) | 8.0 - 8.3 | Protons on the phenyl substituents closest to the porphyrin core. |
| Phenyl H (meta, para) | 7.5 - 7.8 | Protons on the phenyl substituents further from the porphyrin core. |
Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis
Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the this compound molecule. The aromatic carbons of the porphyrin backbone typically resonate in the 120–150 ppm region. libretexts.org Quaternary carbons (α- and meso-carbons) can be distinguished from protonated carbons (β-carbons) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their absence in an HSQC spectrum.
The chemical shifts of the backbone carbons are sensitive to the nature and position of peripheral substituents. mdpi.com Electron-donating or electron-withdrawing groups can cause noticeable upfield or downfield shifts, respectively, providing insight into the electronic structure of the molecule. mdpi.com This makes ¹³C NMR a valuable tool for confirming the successful modification of the porphyrin ring and for analyzing the electronic interplay between the substituents and the macrocycle. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for a Generic this compound Complex (e.g., Zinc Tetraphenylporphyrin in CDCl₃)
| Carbon Type | Chemical Shift (δ) ppm Range | Description |
| Meso-C | 120 - 123 | Quaternary carbons linking the pyrrole rings. |
| α-Pyrrolic C | 148 - 152 | Quaternary carbons in the pyrrole rings adjacent to the nitrogen atoms. |
| β-Pyrrolic C | 130 - 135 | Protonated carbons in the pyrrole rings. |
| Phenyl C (ipso) | 140 - 145 | The carbon of the phenyl group directly attached to the porphyrin core. |
| Phenyl C (other) | 125 - 135 | The remaining carbons of the peripheral phenyl substituents. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
While 1D NMR provides essential data, unambiguous assignment of all proton and carbon signals for a complex this compound structure requires two-dimensional (2D) NMR techniques.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is used to trace the connectivity within substituent groups, for example, along an alkyl chain or within an aromatic ring system attached to the porphyrin.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N). libretexts.orgcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a definitive map of all C-H single bonds in the molecule. hmdb.ca
Together, these 2D NMR experiments allow for the complete and confident assignment of the ¹H and ¹³C NMR spectra, confirming the precise molecular structure of the this compound complex.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and elemental formula of the this compound compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a preferred method for the analysis of this compound complexes. ESI is a soft ionization technique that typically generates intact molecular ions, often as protonated molecules [M+H]⁺ or as the radical cation [M]⁺•, with minimal fragmentation. nih.govnih.gov
The "high-resolution" aspect, usually achieved with analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition of the this compound complex, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass. The observed isotopic pattern, particularly for the zinc and any other relevant elements like chlorine or bromine, further corroborates the assigned formula.
Table 3: Example HR-ESI-MS Data for a this compound Complex
| Ion Species | Calculated m/z | Observed m/z | Description |
| [M]⁺ | 676.1821 | 676.1825 | Molecular ion peak for Zinc Tetraphenylporphyrin (C₄₄H₂₈N₄Zn). |
| [M+H]⁺ | 677.1899 | 677.1903 | Protonated molecular ion peak. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing this compound compounds within complex matrices, such as reaction mixtures or biological samples. researchgate.netresearchgate.netnih.gov
First, High-Performance Liquid Chromatography (HPLC) separates the components of the mixture based on their physicochemical properties (e.g., polarity). researchgate.net The separated components then enter the mass spectrometer for detection. This chromatographic separation is crucial as it prevents ion suppression effects and allows for the individual analysis of multiple porphyrin species that may be present. csic.es
Tandem mass spectrometry (MS/MS) adds another layer of specificity. nih.gov An ion of interest (a "parent" ion) corresponding to a this compound is selected, fragmented, and the resulting "daughter" ions are analyzed. This fragmentation pattern provides structural information and serves as a highly specific fingerprint for the compound, enabling its confident identification and quantification even at very low levels in a complex background. nih.gov This technique is invaluable for metabolomic studies or for monitoring the purity of a sample. nih.gov
Time-Resolved Spectroscopic Probes
Picosecond time-resolved emission spectroscopy is a crucial technique for investigating the ultrafast excited-state dynamics of zincphyrins. This method monitors the decay of fluorescence intensity over time, providing direct information about the lifetime of the excited singlet state (S1) and the rates of various de-excitation processes.
Following excitation, typically to the Soret band, the this compound molecule undergoes very rapid internal conversion to the lowest singlet excited state (S1) on a sub-picosecond timescale. The subsequent decay of the S1 state occurs on a picosecond to nanosecond timescale. Time-resolved fluorescence studies can measure this decay and determine the S1 state lifetime. For example, in a zinc-free-base porphyrin dyad, excited-state energy transfer (EET) was observed to occur on a picosecond timescale, with an experimentally measured rate constant of (3.5 ps)⁻¹. These studies are essential for understanding the mechanisms of energy transfer and electron transfer in this compound-based systems designed for applications in artificial photosynthesis and molecular electronics. The evolution of the excited state can be tracked, distinguishing between processes like internal conversion, fluorescence, and intersystem crossing to the triplet state.
Nanosecond Transient Absorption Studies for Excited State Dynamics
Nanosecond transient absorption (TA) spectroscopy is a critical technique for investigating the longer-lived excited state dynamics of this compound and its derivatives. Following initial ultrafast relaxation processes, this method allows for the characterization of species such as the lowest singlet excited state (S₁) and the triplet state (T₁).
Upon photoexcitation, typically to the Soret band, zincphyrins undergo rapid internal conversion to the S₁ state within picoseconds mdpi.com. The subsequent evolution of the S₁ state can be monitored on the nanosecond timescale. TA spectra of zinc porphyrins in the absence of quenchers or electron acceptors show characteristic features: ground-state bleach (GSB) signals corresponding to the depletion of the S₀ population at the Q-band and Soret-band wavelengths, and broad excited-state absorption (ESA) bands elsewhere in the visible spectrum mdpi.comnih.gov.
The decay of the S₁ state is often characterized by a time constant in the range of a few nanoseconds (e.g., 2.3–3.4 ns), which corresponds to intersystem crossing (ISC) to the triplet manifold or fluorescence emission mdpi.com. For instance, studies on zinc tetraphenylporphyrin (ZnTPP) have extensively mapped these relaxation pathways nih.gov. The lifetime of the final charge-separated states in some this compound-based donor-acceptor conjugates has been measured to be around 2 ns researchgate.net.
In systems designed for photoinduced electron transfer, nanosecond TA can track the formation and decay of charge-separated states. For example, in a spiro-locked N-heterocycle-fused push-pull zinc porphyrin (ZnP-SQ), nanosecond TA spectra helped establish the occurrence of excited-state charge separation researchgate.net. Similarly, the electron transfer dynamics between one-electron reduced zinc porphyrin species (ZnPs•–) and TiO₂ have been identified on a few-nanosecond timescale, a rate much faster than diffusion-controlled processes mdpi.comnih.gov.
Table 1: Representative Nanosecond Excited State Lifetimes for this compound Derivatives
Compound/System Excited State/Process Lifetime (τ) Reference Zinc Porphyrin Derivatives (ZnPs) S₁ State Decay (B→C) 2.3–3.4 ns mdpi.com Phenyl Imidazole-Fullerene Conjugates Charge-Separated State ~2 ns researchgate.net ZnPs•– with TiO₂ Electron Transfer Few nanoseconds mdpi.comnih.gov
Ultrafast Fluorescence Upconversion Techniques
Ultrafast fluorescence upconversion spectroscopy is an essential tool for probing the initial photophysical events in this compound that occur on the femtosecond to picosecond timescale, a regime inaccessible to slower techniques mdpi.com. This method provides high time resolution by mixing the fluorescence emission from the sample with a delayed "gate" laser pulse in a nonlinear crystal mdpi.comnih.gov. The resulting upconverted signal's intensity is proportional to the fluorescence intensity at that specific time delay, allowing the construction of fluorescence decay profiles with sub-picosecond resolution mdpi.comnih.gov.
Studies on zinc tetraphenylporphyrin (ZnTPP) using this technique have been pivotal in elucidating the dynamics of the S₂ excited state, which is initially populated upon excitation into the intense Soret band researchgate.net. These experiments have revealed an ultrafast relaxation process that precedes internal conversion. Controversy has existed whether this initial, rapid decay is due to vibrational relaxation within the S₂ state or involves another higher-lying electronic state nih.gov.
For example, time-resolved fluorescence studies first observed this rapid process and attributed it to intramolecular vibrational redistribution (IVR) nih.gov. The time constants associated with these early events are typically on the order of hundreds of femtoseconds to a few picoseconds. In one study, the evolution from a higher singlet excited state (Sₙ) to the lowest singlet excited state (S₁) was observed to have a time constant of 0.7–2.2 ps mdpi.com. This technique is particularly powerful for observing phenomena like solvation dynamics, where the interaction of the excited molecule with its solvent environment evolves on an ultrafast timescale mdpi.com.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific spectroscopic technique for the detection and characterization of species with unpaired electrons, such as organic radicals and paramagnetic metal complexes nih.govwikipedia.org. In the context of this compound chemistry, ESR is invaluable for studying the radical ions formed during photoinduced electron transfer (PET) processes or electrochemical redox reactions researchgate.netlibretexts.org. Since the ground state of this compound is a diamagnetic, closed-shell system, it is ESR-silent. The appearance of an ESR signal is direct evidence of the generation of a paramagnetic species georgetown.edu.
Time-resolved ESR spectroscopy has been applied to photosynthetic model systems consisting of zinc porphyrins covalently linked to quinone acceptors researchgate.net. Upon photoexcitation, intramolecular electron transfer occurs, creating a spin-correlated radical pair, [ZnP•+–Q•−]. ESR spectroscopy can probe the magnetic interactions within this radical pair, providing information on the distance between the donor and acceptor and their relative orientation researchgate.net.
The key parameters obtained from an ESR spectrum are the g-value and hyperfine coupling constants. The g-value is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment georgetown.edu. For most organic radicals, g-values are close to that of a free electron (≈2.0023) georgetown.edu. Hyperfine couplings arise from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N), resulting in the splitting of the ESR signal wikipedia.orglibretexts.org. This splitting pattern provides a detailed map of the unpaired electron's delocalization across the molecule's framework, allowing for the unambiguous identification of the radical species libretexts.org.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid libretexts.orgwikipedia.org. This technique has been fundamental in establishing the exact molecular structure of this compound and its derivatives, providing detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state scholaris.canih.gov.
The process requires growing a single crystal of the compound, which should be of sufficient size and quality wikipedia.org. This crystal is then exposed to a monochromatic X-ray beam. The ordered, periodic arrangement of molecules in the crystal lattice acts as a diffraction grating, scattering the X-rays into a specific pattern of reflections libretexts.orgnih.govnih.gov. By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated wikipedia.orgnih.gov. This map is then interpreted to build an atomic model of the molecule nih.gov.
Table 2: Example Crystallographic Information for a Zinc Porphyrinoid
Compound ID CCDC No. Crystal System Space Group Key Structural Feature Zn-42 950266 Not specified Not specified 1D supramolecular arrangement
Data derived from a representative zinc-containing neo-porphyrinoid. researchgate.net
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)
Electrochemical methods are vital for probing the redox properties of this compound, providing insights into its ability to accept or donate electrons. These techniques are essential for applications in catalysis, sensing, and energy conversion jmaterenvironsci.com.
Cyclic Voltammetry (CV) is the most common technique used to study the electrochemical behavior of zincphyrins researchgate.net. In a CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, reveals the potentials at which the molecule undergoes oxidation and reduction.
For zinc(II) porphyrins, the redox processes are typically centered on the π-system of the macrocycle rather than the closed-shell zinc(II) ion nih.gov. A typical cyclic voltammogram of a this compound like ZnTPP shows two reversible one-electron oxidation waves and often two reduction waves researchgate.netacademie-sciences.fr. These correspond to the stepwise formation of a π-cation radical (ZnP•+), a dication (ZnP²⁺), a π-anion radical (ZnP•−), and a dianion (ZnP²⁻). The half-wave potentials (E₁/₂) of these processes provide quantitative data on the energies of the frontier molecular orbitals (HOMO and LUMO). For example, in a bisacridinium-Zn(II) porphyrin conjugate, a two-electron oxidation of the porphyrin core was observed, alongside the reduction of the acridinium units academie-sciences.fr.
Table 3: Representative Redox Potentials for a this compound Conjugate
Compound Process Potential (V vs. SCE) Solvent/Electrolyte Bisacridinium-Zn(II) Porphyrin Acridinium Reduction -0.475 DMF / TBAPF₆ Bisacridinium-Zn(II) Porphyrin Acridinium Reduction -1.34 DMF / TBAPF₆ Bisacridinium-Zn(II) Porphyrin Acridinium Reduction -1.43 DMF / TBAPF₆
Data from reference academie-sciences.fr.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique that probes the interfacial properties of electrode surfaces modified with this compound mdpi.comnih.gov. EIS applies a small amplitude AC potential perturbation over a wide range of frequencies and measures the corresponding current response mdpi.com. The resulting impedance data can be modeled using an equivalent circuit to extract information about processes like charge transfer resistance (Rct), double-layer capacitance (Cdl), and solution resistance (Rs) nih.gov.
In the context of this compound-based systems, such as sensors or coatings on conductive surfaces, EIS can characterize the binding of analytes, the stability of the film, or the kinetics of charge transfer at the electrode-electrolyte interface dtu.dkdtu.dk. Changes in the charge transfer resistance, often visualized in a Nyquist plot, can signify the successful immobilization of the this compound or its interaction with a target molecule nih.gov.
Table of Mentioned Compounds
Compound Name Abbreviation This compound - Zinc Tetraphenylporphyrin ZnTPP Spiro-locked N-heterocycle-fused zinc porphyrin ZnP-SQ Zinc(II) 5,10,15,20-(tetra-2-naphthalenyl)porphyrin ZnP Bisacridinium-Zn(II) porphyrin - (4,4′-bipyridine)[meso-tetra(para-methoxyphenyl)porphyrinato]zinc(ii) [Zn(TMPP)(4,4′-bpy)] Phenyl imidazole-functionalized fullerene ImC₆₀ Quinone Q
Theoretical and Computational Investigations of Zincphyrin Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central computational method for studying zincphyrin systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the many-electron Schrödinger equation. Functionals such as B3LYP, CAM-B3LYP, and ωB97XD are commonly employed, often in conjunction with basis sets like 6-31G(d) or def2-TZVP, to model these complex macrocycles. nih.gov
A fundamental step in the computational study of this compound is the determination of its most stable three-dimensional structure through geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For unsubstituted zinc porphyrin (ZnP), calculations often impose D4h symmetry, reflecting a planar macrocycle. acs.org DFT methods have been shown to reliably calculate the optimized geometry of the ground state for porphyrin-based molecules.
Upon optimization, key structural parameters such as bond lengths and angles are determined. For instance, in a typical optimized ZnP structure, the bond lengths and angles within the porphyrin ring are computed and can be compared with available experimental data to validate the chosen computational model. The introduction of peripheral substituents can induce slight distortions from perfect planarity, such as ruffling or saddling of the porphyrin core. These conformational changes are crucial as they can influence the molecule's electronic properties and intermolecular interactions. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov
| Parameter | Description | Typical Calculated Value (Å) |
| Zn-N | Bond length between the central zinc atom and a pyrrolic nitrogen atom. | ~2.0 - 2.1 |
| N-Cα | Bond length between a pyrrolic nitrogen and an adjacent alpha-carbon. | ~1.37 - 1.39 |
| Cα-Cβ | Bond length between the alpha and beta carbons of a pyrrole (B145914) ring. | ~1.43 - 1.45 |
| Cα-Cm | Bond length between an alpha-carbon and a meso-carbon. | ~1.39 - 1.41 |
Note: The values provided are typical ranges from DFT calculations and can vary based on the specific functional, basis set, and substituents.
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Gouterman's four-orbital model, the key electronic transitions in porphyrins involve these two orbitals as well as the HOMO-1 and LUMO+1 orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's color, photophysical properties, and reactivity. mdpi.comacs.org
DFT calculations provide detailed information on the energies and spatial distributions of these orbitals. In zinc porphyrins, the HOMO and HOMO-1 are typically π-orbitals with significant electron density on the porphyrin macrocycle. The LUMO and LUMO+1 are π* anti-bonding orbitals, also delocalized over the ring system. The central zinc atom's d-orbitals generally lie at energies below the HOMO, indicating that the frontier orbitals are dominated by the porphyrin ligand. mdpi.com
The nature and position of peripheral substituent groups can significantly tune the electronic structure. Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups lower it, thereby modifying the HOMO-LUMO gap. nih.gov This tunability is crucial for designing this compound derivatives for specific applications, such as dye-sensitized solar cells, where precise energy level alignment is required for efficient charge transfer. acs.org
| This compound Derivative | HOMO (eV) | LUMO (eV) | Eg (eV) |
| YD2-o-C8 (Reference) | -4.68 | -2.34 | 2.34 |
| Dye1 (with pyrrolyl donor) | -4.67 | -2.82 | 1.85 |
| Dye2 (with furyl donor) | -5.00 | -2.86 | 2.14 |
| Dye3 (with methyl-furyl donor) | -4.80 | -2.83 | 1.97 |
Data adapted from a DFT study on D-π-A zinc porphyrin dyes, illustrating the effect of modifying the electron donor group on frontier orbital energies. acs.org
Time-Dependent DFT (TD-DFT) is the primary computational tool for simulating the electronic absorption (UV-Vis) spectra of this compound systems. These calculations predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally. Zincphyrins, like other porphyrins, exhibit a characteristic UV-Vis spectrum dominated by an intense Soret (or B) band in the near-UV region (~400-450 nm) and weaker Q-bands in the visible region (~550-650 nm). rsc.org
TD-DFT calculations, particularly with functionals like TD-B3LYP, have shown to be suitable for predicting the absorption spectra of porphyrin derivatives, providing results that are often in good agreement with experimental data. mdpi.comrsc.org The calculations confirm that these bands arise from π → π* transitions, primarily involving the four frontier molecular orbitals (HOMO-1, HOMO, LUMO, LUMO+1). rsc.org The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is important for achieving better accuracy in predicting spectral features in solution. rsc.org
DFT can also be used to simulate vibrational (infrared, IR) spectra. After a geometry optimization, the calculation of vibrational frequencies provides information about the molecule's vibrational modes. These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to aid in structural characterization and the assignment of specific spectral peaks to the stretching and bending motions of bonds within the molecule.
DFT is a valuable tool for investigating the mechanisms, thermodynamics, and kinetics of reactions involving zincphyrins. A notable example is the study of the regeneration process of this compound-based dyes in dye-sensitized solar cells (DSSCs). In a DSSC, after the dye injects an electron into the semiconductor, it must be regenerated by a redox mediator (e.g., I⁻/I₃⁻).
Computational studies have explored the two-step regeneration reaction of various zinc porphyrin sensitizers. rsc.org These studies calculate the structures and energies of the reactants, intermediates, and products to determine the reaction's thermodynamic favorability (e.g., Gibbs free energy change, ΔG). By locating the transition state structures, the activation energy barriers can be calculated, providing insight into the reaction kinetics. rsc.org
Research has shown that substituent groups on the porphyrin ring strongly influence the regeneration mechanism and speed. rsc.org For instance, zinc porphyrins with electron-withdrawing groups (like -CN or -F) were found to have no energy barrier for the regeneration reaction, suggesting a very fast process. In contrast, those with electron-donating groups (-OH, -NH₂) proceed through a different intermediate pathway. rsc.org These theoretical insights are critical for designing new this compound dyes with improved regeneration efficiency.
Charge density difference analysis is a powerful visualization technique used to understand how the electron density of a molecule redistributes upon a specific process, such as photoexcitation or chemical bonding. In the context of zincphyrins, it is frequently used to analyze the nature of electronic transitions and to characterize intramolecular charge transfer (ICT). acs.orgnih.gov
By subtracting the ground-state electron density from the excited-state electron density, a charge density difference plot is generated. These plots typically show regions of electron density depletion (where the electron originated) and regions of electron density accumulation (where the electron moved to). acs.orgnih.gov For D-π-A (Donor-π bridge-Acceptor) type this compound dyes, these plots visually confirm the direction of charge transfer upon excitation. The analysis reveals electron density moving from the donor part of the molecule, across the porphyrin π-system, and towards the acceptor group that anchors the dye to a semiconductor surface. acs.orgnih.gov
This method provides a clear, qualitative picture of electron-hole separation, which is a key factor in the efficiency of photosensitizers. nih.gov Studies have used this analysis to demonstrate that modifying the donor or acceptor groups can enhance the ICT character, leading to more efficient charge separation. nih.govnih.gov
Understanding the properties of the excited states of this compound is crucial for all of its photochemical and photophysical applications. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the energies and characteristics of these low-lying excited states. nih.gov
TD-DFT calculations provide vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. nih.gov Studies on zinc porphyrin in aqueous solution using long-range corrected TD-DFT functionals like CAM-B3LYP have been performed to accurately determine the energies of the Q and B band states. nih.gov The results from these calculations can be compared with high-level coupled cluster (CC) methods to benchmark their accuracy. nih.gov
Beyond just energies, TD-DFT can be used to calculate other excited-state properties, such as oscillator strengths (which determine the intensity of an absorption band) and excited-state lifetimes. acs.org These calculations are essential for rationalizing the photophysical behavior of zincphyrins and for designing new molecules with desired properties, such as strong absorption in a specific region of the solar spectrum or long-lived excited states for efficient energy or electron transfer. rsc.orgmdpi.com
| State | Excitation Energy (eV) - CAM-B3LYP | Oscillator Strength (f) |
| Qy | 2.18 | 0.01 |
| Qx | 2.29 | 0.01 |
| By | 3.19 | 1.49 |
| Bx | 3.29 | 1.49 |
Note: Representative TD-DFT calculated values for the lowest-lying excited states of a zinc porphyrin system. Actual values are highly dependent on the specific molecule, functional, basis set, and solvent model.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and have been instrumental in understanding the dynamics of zinc-containing biological and chemical systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, solvent effects, and interactions with other molecules. nih.gov
In the context of this compound, all-atom MD simulations can be employed to investigate its structural dynamics in various environments. nih.gov For instance, simulations can reveal how the coordination of zinc within the porphyrin-like core influences the planarity and flexibility of the macrocycle. By simulating the this compound molecule in different solvents, researchers can understand how solvent molecules interact with the compound and affect its conformational equilibrium.
Furthermore, MD simulations are crucial for studying the interaction of this compound with biological membranes. By placing a model of this compound near a lipid bilayer in a simulation box, it is possible to observe the process of membrane association and insertion. These simulations can elucidate the preferred orientation of this compound within the membrane and the specific interactions, such as electrostatic and van der Waals forces, that govern this process. Such studies can provide insights into how this compound might behave in a biological context, for example, in photodynamic therapy applications where interaction with cellular membranes is critical. The effect of the compound on membrane properties, such as fluidity and thickness, can also be assessed. nih.gov
A typical MD simulation setup for a this compound system would involve the following steps:
System Setup: A three-dimensional model of the this compound molecule is generated. The molecule is then placed in a simulation box, often filled with a chosen solvent (e.g., water, an organic solvent) to mimic experimental conditions. For membrane interaction studies, a pre-equilibrated lipid bilayer is included in the system.
Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure to ensure a stable starting point for the production simulation.
Production Run: The simulation is run for a specific length of time (from nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies of all atoms) is saved at regular intervals.
Analysis: The saved trajectories are analyzed to extract information about the dynamic behavior of the this compound molecule, such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize interactions with solvent or other molecules, and potential of mean force (PMF) calculations to understand the energetics of processes like membrane translocation.
| Simulation Parameter | Typical Value/Choice | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment. |
| Ensemble | NVT (constant volume), NPT (constant pressure) | Controls thermodynamic variables. |
| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to capture relevant dynamics. |
| Time Step | 1-2 femtoseconds | Integration time step for solving equations of motion. |
Free-Energy Calculations for Binding and Electron Transfer Processes
Free-energy calculations are a cornerstone of computational chemistry for predicting the thermodynamics of molecular processes, such as ligand binding and electron transfer. These methods are essential for understanding the affinity of this compound for target molecules and the kinetics of its photochemical reactions.
Binding Free-Energy Calculations:
The binding affinity of this compound to a specific target, such as a protein or another small molecule, can be quantified by the binding free energy (ΔG_bind). Computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous techniques used to calculate relative and absolute binding free energies. nih.gov These "alchemical" methods involve creating a thermodynamic cycle where one molecule is gradually transformed into another in both the free and bound states. nih.gov While computationally intensive, these methods can provide accurate predictions of binding affinities, guiding the design of this compound derivatives with enhanced binding properties.
For less rigorous but computationally faster estimations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. These endpoint methods calculate the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models.
Electron Transfer Free-Energy Calculations:
Zincphyrins are often studied for their potential applications in light-harvesting and photocatalysis, where electron transfer (ET) is a fundamental process. mdpi.com The rate of electron transfer is governed by several factors, including the driving force (ΔG_ET), the reorganization energy (λ), and the electronic coupling between the donor and acceptor.
Computational methods can be used to estimate these parameters. The driving force for electron transfer can be calculated from the oxidation and reduction potentials of the donor and acceptor species. mdpi.com The reorganization energy, which is the energy required to distort the reactants and the surrounding medium to the geometry of the products, has two components: an inner-sphere contribution from the structural changes of the reacting molecules and an outer-sphere contribution from the reorientation of the solvent. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to compute the inner-sphere reorganization energy, while continuum solvent models or MD simulations can be used to estimate the outer-sphere component. nih.gov
For example, a study on electron transfer in zinc porphyrin derivatives demonstrated that the driving force (ΔG) for electron transfer could be estimated from cyclic voltammetry measurements, with values of -0.34/-0.36 eV for some derivatives and -0.10 eV for another, highlighting the influence of substituents on the process. mdpi.com
| Parameter | Computational Method | Significance |
| Binding Free Energy (ΔG_bind) | FEP, TI, MM/PBSA, MM/GBSA | Quantifies the binding affinity of this compound to a target. |
| Electron Transfer Driving Force (ΔG_ET) | DFT, Cyclic Voltammetry | Determines the thermodynamic feasibility of electron transfer. |
| Reorganization Energy (λ) | DFT, MD simulations | Represents the energy penalty for structural and solvent rearrangement during ET. |
| Electronic Coupling (H_DA) | DFT | Measures the strength of the electronic interaction between donor and acceptor. |
Application of Gouterman's Four-Orbital Model for Electronic Structure Insights
The electronic absorption spectra of porphyrins and their derivatives, including this compound, are characterized by a very intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called the Q bands. chempedia.inforesearchgate.net Gouterman's four-orbital model provides a powerful and elegant framework for understanding the origin of these characteristic spectral features. chempedia.infonih.gov
The model focuses on the four frontier molecular orbitals of the porphyrin macrocycle: the two highest occupied molecular orbitals (HOMOs), designated as a_1u and a_2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair denoted as e_g. researchgate.net According to this model, the electronic transitions responsible for the Soret and Q bands arise from excitations from the two HOMOs to the two LUMOs. researchgate.net
The interaction between the transition dipoles of these excitations leads to a splitting of the excited states. The higher-energy, strongly allowed transition corresponds to the Soret band, while the lower-energy, quasi-forbidden transition gives rise to the Q bands. researchgate.net The relative energies and intensities of these bands are sensitive to the symmetry of the molecule, the nature of the central metal ion, and the peripheral substituents.
In the case of this compound, the presence of the zinc ion in the central cavity maintains a high degree of symmetry (approaching D_4h). This leads to a relatively simple absorption spectrum with a sharp Soret band and a distinct Q band with a vibrational shoulder. The model can be used to rationalize how modifications to the this compound structure, such as the addition of electron-donating or electron-withdrawing groups to the periphery of the macrocycle, affect the energies of the four Gouterman orbitals. rsc.org For example, substituents that raise the energy of the HOMOs or lower the energy of the LUMOs will lead to a red-shift (a shift to longer wavelengths) of the Soret and Q bands.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with Gouterman's model to provide a more quantitative description of the electronic spectra. rsc.org TD-DFT calculations can predict the energies and intensities of the electronic transitions and provide visualizations of the molecular orbitals involved, confirming the qualitative insights provided by the four-orbital model.
| Orbital | Symmetry (D_4h) | Role |
| HOMO-1 | a_1u | Highest Occupied Molecular Orbital |
| HOMO | a_2u | Highest Occupied Molecular Orbital |
| LUMO | e_g | Lowest Unoccupied Molecular Orbital (degenerate) |
| LUMO+1 | e_g | Lowest Unoccupied Molecular Orbital (degenerate) |
Photophysical Phenomena and Energy/electron Transfer Processes
Excited State Lifetimes and Quantum Yields
Upon excitation with light, zincphyrin molecules are promoted from their ground state (S₀) to an electronically excited singlet state (S₁). The subsequent de-excitation can occur through several competing pathways: fluorescence (radiative decay back to S₀), internal conversion (non-radiative decay to S₀), and intersystem crossing to a long-lived triplet state (T₁). The efficiency of each pathway is quantified by its respective quantum yield.
The singlet excited state (S₁) of zincphyrins is typically short-lived. For zinc-coproporphyrin III, a specific this compound compound, the fluorescence quantum yield (Φf) in a phosphate (B84403) buffer (100 mM, pH 7.4) has been measured to be 0.004. nih.govresearchgate.net This exceptionally low value indicates that fluorescence is a minor de-excitation pathway. nih.govresearchgate.net The vast majority of excited singlet state molecules, therefore, decay through non-radiative processes, primarily intersystem crossing and internal conversion. nih.govresearchgate.net
Studies on related zinc porphyrin systems show that S₁ lifetimes are typically in the nanosecond range. For instance, progressive phenyl substitution on zinc porphine (B87208) in O₂-free toluene (B28343) results in S₁ lifetimes between 2.1 and 2.5 ns and fluorescence yields (Φf) ranging from 0.022 to 0.030. nih.gov Dimeric zinc porphyrins linked with a diketopyrrolopyrrole spacer exhibit relaxation from the lowest excited singlet state with lifetimes in the range of 200–350 ps. rsc.org These findings underscore that the specific molecular structure significantly influences the dynamics of the S₁ state.
| Compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) | S₁ Lifetime (τs) |
|---|---|---|---|
| Zinc-coproporphyrin III | Phosphate Buffer (pH 7.4) | 0.004 nih.govresearchgate.net | Not Reported |
| Zinc Porphine | Toluene (O₂-free) | 0.022 nih.gov | 2.5 ns nih.gov |
| Zinc Tetraphenylporphyrin (B126558) (ZnTPP) | Toluene (O₂-free) | 0.030 nih.gov | 2.1 ns nih.gov |
| Dimeric Zinc Porphyrin (ZnP2-DPP) | Not Specified | Not Reported | ~200-350 ps rsc.org |
A crucial decay channel for the S₁ state of zincphyrins is intersystem crossing (ISC), a spin-forbidden transition to the triplet manifold (T₁). The efficiency of this process is described by the intersystem crossing quantum yield (Φisc). For many zinc porphyrins, Φisc is high, often approaching unity, which means ISC is the dominant deactivation pathway for the S₁ state. nih.govuc.pt For example, zinc porphine exhibits a Φisc of 0.93, although this can decrease with certain substitutions. nih.gov The introduction of the zinc metal atom into the porphyrin macrocycle generally enhances the ISC quantum yield, which is directly related to the efficiency of singlet oxygen formation. worldscientific.com
The resulting triplet state is significantly longer-lived than the singlet state. Zinc-coproporphyrin III possesses a remarkably long T₁ lifetime of 210 microseconds (µs). nih.govresearchgate.net This is substantially longer than that of other related porphyrins such as hematoporphyrin (B191378) (40 µs) and coproporphyrin III (36 µs), a characteristic that is vital for its photochemical reactivity. nih.govresearchgate.netresearchgate.net In other systems, such as Zn-porphyrin cytochrome c in aqueous solution, the triplet state lifetime has been measured at 8 milliseconds (ms). nih.gov
| Compound | Solvent/Medium | Intersystem Crossing Yield (Φisc) | T₁ Lifetime (τt) |
|---|---|---|---|
| Zinc-coproporphyrin III | Not Specified | High (Implied) nih.govresearchgate.net | 210 µs nih.govresearchgate.net |
| Zinc Porphine | Toluene (O₂-free) | 0.93 nih.gov | Not Reported |
| Zinc Tetraphenylporphyrin (ZnTPP) | Toluene (O₂-free) | 0.88 nih.gov | Not Reported |
| Zn-porphyrin cytochrome c | Aqueous Solution | Not Reported | 8 ms (B15284909) nih.gov |
Internal conversion (IC) is a non-radiative process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀) without the emission of a photon. The energy is dissipated as heat to the surrounding environment. The low fluorescence quantum yield of zinc-coproporphyrin III, coupled with its high efficiency in populating the triplet state, suggests that internal conversion from S₁ to S₀ is a competing, albeit less dominant, deactivation channel compared to intersystem crossing. nih.govresearchgate.net
Studies on a series of zinc porphyrins with varying phenyl substituents have shown that the quantum yield of internal conversion (Φic) can increase with structural modifications, from 0.048 for zinc porphine to 0.090 for zinc tetraphenylporphyrin. nih.gov This indicates that changes in molecular geometry and electronic structure can tune the rate of this non-radiative decay. nih.gov In some dimeric zinc porphyrin systems, ultrafast processes with lifetimes of 230–560 femtoseconds have been attributed to internal conversion. rsc.org Theoretical studies on free-base porphyrins suggest that IC can be mediated by dark states, involving a sequential pathway from the initially excited state (B band) to lower-lying excited states (N and Q bands) via conical intersections, a process that occurs on a femtosecond to picosecond timescale. rsc.org
Singlet Oxygen (¹O₂) Generation and Photochemical Reactivity
The long-lived triplet state of this compound is a key intermediate in its photochemical reactions, particularly in the generation of singlet oxygen (¹O₂), a highly reactive form of molecular oxygen. This process occurs via a Type II photochemical mechanism, where the excited triplet this compound (³ZnP*) transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet.
³ZnP* + ³O₂ → ¹ZnP (S₀) + ¹O₂
The efficiency of this energy transfer is high for zinc-coproporphyrin III, making it a potent singlet oxygen sensitizer (B1316253). nih.govresearchgate.net Direct evidence for ¹O₂ formation comes from the detection of its characteristic near-infrared phosphorescence at 1268 nm upon irradiation of zinc-coproporphyrin III. nih.govresearchgate.net This emission is effectively quenched by sodium azide (B81097) (NaN₃), a known singlet oxygen scavenger, confirming the identity of the reactive species. nih.govresearchgate.net The quantum yield of singlet oxygen generation (ΦΔ) for zinc porphyrin dimers can be substantial, ranging from 27% to 47%, an increase from the 15% observed for a single porphyrin unit. researchgate.netnih.gov This enhancement is critical for applications like photodynamic therapy, where the cytotoxic effect is primarily mediated by singlet oxygen. researchgate.netnih.govtandfonline.comresearchgate.net
Photoinduced Electron Transfer (PET) Studies
In addition to energy transfer, the excited states of zincphyrins can participate in photoinduced electron transfer (PET) reactions, acting as either an electron donor or an acceptor depending on the reaction partner. edinst.com In PET, an electron is transferred from a photoexcited donor to an acceptor, resulting in charge separation and the formation of a radical ion pair. edinst.com
Both intramolecular (within the same molecule) and intermolecular (between different molecules) PET have been extensively studied in zinc porphyrin systems. researchgate.netmdpi.com
Intermolecular PET: In the presence of an electron acceptor like fullerene (C₆₀), the triplet excited state of zinc tetraphenylporphyrin (³ZnTPP) can donate an electron to the ground state of C₆₀, forming the C₆₀ radical anion (C₆₀•⁻). researchgate.net Conversely, if C₆₀ is the photoexcited species, electron transfer can occur from the ground state of ZnTPP to the triplet state of fullerene (³C₆₀). researchgate.net In photocatalytic systems designed for CO₂ reduction, zinc porphyrin derivatives can be photoreduced by a sacrificial electron donor to form a radical anion (ZnP•⁻), which then transfers an excess electron to a catalyst like TiO₂. mdpi.com
Intramolecular PET: In dyad systems where a zinc porphyrin is covalently linked to an electron donor or acceptor, PET can occur within the molecule. For instance, in perylene-porphyrin dyads, photoexcitation of the perylene (B46583) moiety can lead to hole transfer (electron transfer from the porphyrin) to the perylene, followed by electron transfer from the excited porphyrin back to the perylene, creating a charge-separated state. uconn.edu The mechanisms and rates of these electron transfer processes are fundamental to the design of molecular architectures for solar energy conversion and photocatalysis. researchgate.netmdpi.com
Charge Separation Rates and Radical Ion Pair Lifetimes
The process of photoinduced charge separation (CS) in this compound systems involves the transfer of an electron from an excited state of the porphyrin to an acceptor moiety, or from a donor to the excited porphyrin, resulting in a radical ion pair (RIP). The rate of this separation and the lifetime of the resulting RIP are critical parameters determining the efficiency of processes like artificial photosynthesis and photocatalysis.
Research into specifically designed this compound systems has yielded significant insights. For instance, a benzo researchgate.netresearchgate.netimidazo[2,1-a]isoindole fused to a zinc porphyrin periphery (AMIm-2) demonstrated the generation of an exceptionally long-lived charge-separated state when coordinated with a C₆₀ acceptor. rsc.org The lifetime of this state was measured to be in the order of 37.4 microseconds (μs), a longevity attributed to the involvement of both singlet and triplet excited states of the porphyrin. rsc.org
In another study involving a spiro-locked N-heterocycle-fused push-pull zinc porphyrin (ZnP-SQ), femtosecond transient absorption studies revealed rapid charge separation. The persistence of the charge-separated state was found to be on the picosecond (ps) timescale. Specifically, with excitation at 424 nm, the radical ion pair lifetime was 54.1 ps for ZnP-SQ. nih.gov
The nature of the donor and acceptor moieties significantly impacts RIP lifetimes. In covalently linked zinc chlorin-C₆₀ dyads, an unusually long-lived radical ion pair was observed with a lifetime of 110 μs. researchgate.netpsu.edu For a comparable zinc porphyrin-C₆₀ dyad, where the porphyrin ring is less saturated, the RIP lifetime was shorter, at 0.77 μs. psu.edu In a different supramolecular array, where a porphyrin was linked to four viologen units (P-V₄), laser flash photolysis in DMSO solution showed rapid charge separation from the singlet excited state, leading to a long-lived redox product that recombined with a lifetime of 6.4 μs. osti.gov
These findings highlight the vast range of radical ion pair lifetimes achievable, from picoseconds to hundreds of microseconds, depending on the specific molecular architecture.
| System | Charge Separation Time | Radical Ion Pair Lifetime | Solvent/Conditions | Citation |
| AMIm-2 with C₆₀ | Not specified | 37.4 µs | Not specified | rsc.org |
| ZnP-SQ | 14.2 ps (424 nm exc.) | 54.1 ps | DCB | nih.gov |
| F⁻:ZnP-SQ | 5.46 ps (424 nm exc.) | 76.9 ps | DCB with F⁻ | nih.gov |
| Zinc chlorin-C₆₀ dyad | Not specified | 110 µs | Not specified | researchgate.netpsu.edu |
| Zinc porphyrin-C₆₀ dyad | Not specified | 0.77 µs | Not specified | psu.edu |
| Porphyrin-tetraviologen (P-V₄) | Rapid | 6.4 µs | DMSO | osti.gov |
Influence of Substituent Groups and Environmental Factors on Electron Transfer Efficiency
The efficiency of photoinduced electron transfer (PET) in this compound systems is not intrinsic but is profoundly influenced by the nature of substituent groups attached to the porphyrin macrocycle and by the surrounding environment.
Substituent Effects: Peripheral substituents can modulate the electronic properties of the porphyrin, thereby altering the driving force (ΔG) for electron transfer and the rate of the process. mdpi.comrsc.org A study on a series of zinc porphyrin derivatives (ZnPs) with different substituents at the meso-position demonstrated this effect clearly. mdpi.com The electron transfer quenching rate constants (k_q) were determined for reactions with a sacrificial electron donor.
The calculated k_q values for ZnP and ZnP_Acet were 6 to 8 times larger than that for ZnP_Et. mdpi.com This difference aligns with the driving force for electron transfer, which was estimated to be -0.34/-0.36 eV for ZnP/ZnP_Acet but only -0.10 eV for ZnP_Et. mdpi.com The conjugated substituents in ZnP and ZnP_Acet lower the molecular orbital energy levels, making the electron transfer more favorable compared to the non-conjugated ethyl group in ZnP_Et. mdpi.com Furthermore, the orientation of the porphyrin ring with respect to a semiconductor surface, controlled by the position of anchoring groups, also has a strong impact on electron transfer efficiency. mdpi.com
| Zinc Porphyrin Derivative | Substituent Type | Quenching Rate Constant (k_q) by fluorescence lifetime | Driving Force (ΔG) | Citation |
| ZnP | Conjugated (Silanyethynyl) | Not specified directly, but complex formation suggested | -0.34 eV | mdpi.com |
| ZnP_Acet | Conjugated (Ethynyl) | 3.0 × 10⁹ M⁻¹ s⁻¹ (from intensity quenching) | -0.36 eV | mdpi.com |
| ZnP_Et | Non-conjugated (Ethyl) | Not significant | -0.10 eV | mdpi.com |
The presence of specific ions or molecules can also control PET. The addition of polyvinylpyrrolidone (B124986) (PVP) to a solution of water-soluble zinc porphyrin (ZnTPPS) and an electron acceptor was found to hinder the direct interaction between the ground-state porphyrin and the acceptor. researchgate.netmdpi.com This "controlled" interaction paradoxically led to a higher yield of the electron transfer product, with the generated amount of methyl viologen cationic radical increasing by a factor of up to ~2.3 in the presence of PVP. mdpi.com Similarly, the axial ligation of a fluoride (B91410) ion (F⁻) to the zinc center in the ZnP-SQ system accelerated the charge separation rate and slightly increased the lifetime of the resulting radical ion pair. nih.gov
Photoinduced Energy Transfer Mechanisms (e.g., FRET)
Besides electron transfer, photoexcited zincphyrins can undergo energy transfer, where the excitation energy is passed to a nearby acceptor molecule non-radiatively. A primary mechanism for this is Förster Resonance Energy Transfer (FRET), a dipole-dipole interaction whose efficiency is highly dependent on the distance between the donor and acceptor. frontiersin.org
Zinc porphyrin has been successfully demonstrated as both a FRET donor and acceptor. In studies with zinc-substituted cytochrome c (Zn cyt c), the zinc porphyrin (ZnP) chromophore served as a FRET donor to an Alexa660 dye acceptor, allowing for the measurement of molecular-scale distances. nih.gov Conversely, ZnP can also act as a fluorescent acceptor for an Alexa Fluor dye donor, a technique used to study the unfolding of Zn-cyt c. nih.gov
In synthetic systems, FRET is used to construct molecular rulers. A system using a zinc porphyrin (donor) and a free-base porphyrin (acceptor) attached to a DNA scaffold demonstrated FRET efficiencies that correlated with the distance between the porphyrins. frontiersin.org For this Zn-P–2H-P pair, the Förster distance (R₀), at which energy transfer is 50% efficient, was determined to be 28.4 Å. frontiersin.org
In more complex, rigidly linked bis-porphyrin systems, a simple resonance dipole-dipole mechanism like FRET may not fully account for the observed energy transfer rates. In a system where a zinc porphyrin and a free-base porphyrin were bridged by a quinoxaline (B1680401) base, a superexchange mechanism involving the linker was proposed to be responsible for enhanced energy transfer rates. psu.edu In other donor-bridge-acceptor triads, such as Por-2TV-C₆₀, photoexcitation of the zinc porphyrin unit led first to energy transfer to the C₆₀ moiety, which was then followed by electron transfer from a different part of the molecule. nih.gov This shows the porphyrin acting as an initial photosensitizer for a subsequent charge separation event. nih.gov
Aggregation Effects on Photophysical Properties (e.g., Dimers, Multimers)
The aggregation of porphyrin molecules into dimers and larger multimers significantly alters their photophysical properties compared to the monomeric state. nih.gov These effects are critical in applications where porphyrins are used at high concentrations.
The formation of aggregates can lead to shifts in the absorption spectra. Hypsochromic (blue) shifts are indicative of "H-aggregates," while bathochromic (red) shifts suggest "J-aggregates." irb.hr The temperature dependence of the absorption spectra of a zinc porphyrin complex showed hypsochromic shifts, suggesting the formation of H-aggregates. irb.hr In other cases, dissolving zinc tetraphenylporphyrin in a specific ionic liquid led to the formation of its free base, which then formed J-aggregates that were in a reversible thermal equilibrium with the monomer. rsc.org
Aggregation profoundly affects excited-state dynamics. In directly linked zinc porphyrin dimers, the photophysical properties are determined by structural factors like the linking position and the dihedral angle between the porphyrin units. nih.gov These factors can induce charge transfer (CT) character in the excited state. nih.gov The formation of aggregates can also influence fluorescence lifetimes; multiexponential singlet decays are often observed in concentrated solutions, indicating the presence of multiple species (monomers and aggregates) with different decay pathways. irb.hr
Coordination Chemistry and Supramolecular Assembly of Zincphyrins
Axial Ligation and Coordination Number Variation
The zinc(II) ion within the porphyrin macrocycle typically presents a four-coordinate, square-planar geometry. However, it is a labile metal center that readily expands its coordination sphere by binding one or two additional ligands in the axial positions, perpendicular to the porphyrin plane. acs.orgresearchgate.net This process, known as axial ligation, is a cornerstone of the supramolecular chemistry of zincphyrins.
The addition of a single axial ligand results in a five-coordinate complex, which generally adopts a square-pyramidal structure. mdpi.com This is the most common coordination state for zinc porphyrins when interacting with monodentate ligands. ru.nl The zinc atom is displaced slightly out of the plane of the four nitrogen atoms of the porphyrin ring, moving towards the axial ligand. mdpi.com A wide variety of molecules with donor atoms, such as nitrogen (e.g., pyridines, imidazoles, amines) and oxygen (e.g., phenoxides, water), can act as axial ligands. mdpi.comrsc.org The nature of these ligands can influence the photophysical and chemical properties of the zincphyrin complex. mdpi.com
While less frequent, six-coordinate complexes with an octahedral geometry can also form, typically in the presence of a high concentration of a coordinating ligand or with bidentate ligands that can span both axial positions. nih.gov The flexibility of the zinc(II) ion to switch between four-, five-, and six-coordinate states with relatively small energy barriers is a key feature that facilitates its role in both biological systems and the construction of dynamic supramolecular assemblies. acs.orgresearchgate.net This variability allows for the controlled association and dissociation of molecules, a critical aspect of molecular recognition and catalysis.
Formation of Discrete Supramolecular Architectures
The principles of axial ligation and non-covalent interactions are harnessed to guide this compound units into well-defined, discrete supramolecular structures. Through rational design of the porphyrin periphery and the choice of linking motifs, assemblies of specific size and shape can be achieved.
Self-Assembly of Dimers, Triads, and Pentads
The directional nature of the Zn-ligand coordinate bond is a powerful tool for directing the self-assembly of porphyrin oligomers. By equipping porphyrin monomers with strategically placed coordinating groups (like pyridyl or imidazolyl moieties), discrete dimers, triads, and even larger structures can be formed.
Dimers and Triads: Zinc porphyrins bearing a pyridyl substituent can self-assemble into macrocyclic dimers in solution. semanticscholar.org A common strategy for forming triads involves using a central porphyrin unit equipped with binding sites for two other porphyrins. For instance, Zn(II)-Sn(IV)-Zn(II) porphyrin triads have been synthesized by reacting a central trans-dihydroxo-Sn(IV)-porphyrin bearing two pyridyl groups with two equivalents of a phenoxy-functionalized Zn(II)-porphyrin. mdpi.comacs.org The formation of these triads is driven by the cooperative coordination of the pyridyl nitrogen atoms on the central tin-porphyrin with the zinc centers of the axial porphyrin units. researchgate.netresearchgate.net These discrete triads can then further self-assemble through intermolecular π-π stacking to form higher-order nanostructures like nanofibers and nanospheres. acs.orgresearchgate.net
Pentads: More complex architectures, such as pentads, have been constructed using similar principles. One approach involves a central core to which four peripheral porphyrins are attached. A pentameric zinc porphyrin-pyrene array has been shown to form well-defined supramolecular structures through axial coordination with the bidentate ligand 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org In another example, supramolecular pentads were formed by leveraging a "covalent-coordinate" bonding approach, where a fullerene dyad with three pyridyl binding sites complexes with zinc porphyrins. ru.nl These multi-porphyrin arrays are of significant interest for mimicking natural light-harvesting systems, as they can facilitate efficient energy transfer between the constituent chromophores. rsc.org
Host-Guest Complexation and Binding Pocket Design
Host-guest chemistry involves the formation of a complex between a larger host molecule, which possesses a cavity or binding site, and a smaller guest molecule. cam.ac.uk Zincphyrins are excellent platforms for designing molecular hosts due to their rigid structure and the well-defined coordination vector of the zinc center. By attaching specific side groups to the porphyrin macrocycle, a three-dimensional "binding pocket" can be engineered to selectively encapsulate guest molecules. chinesechemsoc.orgCurrent time information in Bangalore, IN.
A prominent example is the "porphyrin tweezer," which typically consists of two zinc porphyrin units linked by a flexible or rigid spacer. acs.org These tweezers can bind bidentate guests, such as diamines, in a 1:1 sandwich complex within their cavity. The pyrrole-bridged Zn(II) porphyrin dimer, Zn₂DEP, demonstrates remarkable vertical flexibility, allowing its binding pocket to open and accommodate guests like pyrene (B120774). acs.org The design of these pockets can be highly sophisticated. For instance, a "bis-pocket" porphyrin, with sterically protected cavities on both faces, has been synthesized to create a nonpolar binding site. chinesechemsoc.org The rational design of these binding pockets is crucial for achieving high affinity and selectivity in molecular recognition, mimicking the function of enzyme active sites. cas.cn
Covalent-Coordinate Bonding Approaches
A powerful strategy for creating robust and complex supramolecular systems involves the synergistic use of both strong covalent bonds and directional, reversible coordinate bonds. This "covalent-coordinate" approach allows for the pre-organization of building blocks, which then assemble into the final architecture via metal-ligand interactions. ru.nl
For example, supramolecular triads have been constructed from dyads that are first formed by covalent linkages. In one such system, a ferrocene (B1249389) unit is covalently attached to a zinc porphyrin; this dyad then self-assembles with a pyridine-appended fullerene via axial coordination to the zinc center, forming the final triad. acs.org This method combines the stability of covalent chemistry for creating the initial modules with the facile, self-correcting nature of coordination chemistry for the final assembly step.
Conversely, coordination assemblies can be used as templates to direct covalent bond formation. Sandwich complexes, formed by the coordination of two zinc porphyrins to a bidentate ligand like DABCO, have been used as supramolecular templates to guide the synthesis of covalent triazole oligomers between the porphyrin units. This approach allows for the creation of complex covalent products that would be difficult to access through traditional synthesis, demonstrating a high level of control where the supramolecular assembly is translated into a permanent covalent structure.
Molecular Recognition Phenomena
The ability of zincphyrins to selectively bind other molecules—a process known as molecular recognition—is fundamental to their application in sensing, catalysis, and separation. This recognition is driven by a combination of interactions, including coordination bonds, hydrogen bonding, and π-π stacking.
Carbohydrate Recognition Principles
The interaction between metal ions and carbohydrates is a cornerstone of carbohydrate coordination chemistry, with relevance to numerous biological processes. nih.gov Zincphyrins have been engineered to act as synthetic receptors for carbohydrates, leveraging specific binding principles to achieve recognition.
A notable example is a trifunctional porphyrin host, [cis-5,15-bis(8-quinolyl)porphyrinato]zinc, which demonstrates a high affinity for octyl β-D-glucopyranoside in chloroform (B151607), with a significant association constant of 41,400 dm³ mol⁻¹. rsc.org This strong binding is attributed to a combination of coordination of a hydroxyl group of the sugar to the central zinc ion and hydrogen bonding interactions between the sugar's hydroxyl groups and the quinolyl nitrogen atoms of the porphyrin. The solvent plays a crucial role in these interactions.
Anion/Halide Recognition and Sensing
The Lewis acidic nature of the zinc(II) center in zincphyrins makes them excellent candidates for anion and halide recognition and sensing. mdpi.comnih.gov This has been a rapidly growing area of research within supramolecular chemistry due to the fundamental roles of anions in various biological, chemical, and environmental processes. mdpi.com
The sensing of anions by zinc(II) porphyrin complexes can be monitored through techniques like UV-visible spectral titration. mdpi.com For instance, a novel tetracoordinated zinc(II) porphyrin complex, 4α-[Zn(TAzPP)], has been synthesized and shown to form 1:1 stoichiometric complexes with chloride and bromide ions, with average association constants around 10³ M⁻¹. mdpi.com The binding event is typically observed as a red-shift in the porphyrin's Soret and Q bands in the UV-visible spectrum, consistent with axial ligation of the anion to the zinc center. nih.gov
To enhance binding affinity and selectivity, "strapped" porphyrin systems have been developed. nih.gov These involve a strap or bridge connecting two meso positions of the porphyrin ring, creating a more defined binding cavity. A bis(iodotriazole) strapped zinc(II) porphyrin exhibited significantly higher association constants for halide anions compared to the unstrapped analogue, demonstrating the importance of the strap in augmenting binding strength. nih.gov Interestingly, the length of the strap can be critical; a longer strap in one analogue led to intramolecular coordination of a triazole group to the zinc center, which negated anion affinity. nih.gov
Multipoint Recognition Strategies
To achieve higher affinity and selectivity in molecular recognition, multipoint recognition strategies are employed. This involves designing host molecules that can interact with guest molecules through multiple non-covalent interactions simultaneously.
In the context of zincphyrins, this can be achieved by incorporating additional recognition sites into the porphyrin framework. For example, rotaxanes and catenanes containing a zinc(II) metalloporphyrin have been designed for anion recognition. researchgate.net In these systems, the mechanical bond and the coordination of groups within the interlocked structure pre-organize the binding cavity, leading to dramatically enhanced anion binding affinities. researchgate.net The recognition event in these mechanically interlocked molecules can be signaled by changes in the photophysical properties of other integrated components, such as a BODIPY fluorophore. researchgate.net
Directed Assembly into Extended Structures
The directional bonding capabilities and inherent photophysical properties of zincphyrins make them ideal components for the construction of extended, highly ordered structures such as metal-organic frameworks and coordination polymers. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.com Porphyrin-based MOFs, including those with this compound units, combine the features of porphyrins and MOFs, offering high surface areas, tunable porosity, and desirable functionalities. mdpi.com These materials can be synthesized through various methods, including solvothermal and colloidal techniques. rsc.org
Zincphyrins can be incorporated into MOFs as the metallated linker. For example, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato-zinc(II) (ZnTCPP) can be used as a building block to form two-dimensional lamellar structures. mdpi.comrsc.org Another strategy involves the post-synthetic self-assembly of water-soluble porphyrins onto the surface of pre-formed zirconium-based MOFs. rsc.org
Coordination polymers based on zincphyrins can also be formed through specific recognition motifs. For instance, a layered coordination polymer was synthesized using Zn···NO₂ recognition between the zinc center of one porphyrin and the nitro group of an adjacent one. figshare.com
Control of Local Structures via Regioselective Ligand Coordination
The local structure within this compound-based assemblies can be controlled through the regioselective coordination of ligands. rsc.org This allows for fine-tuning of the material's properties.
In assemblies of ZnTCPP, bridging nitrogen ligands like diazabicyclo[2.2.2]octane (DABCO) can be used to connect the zinc centers of the porphyrin units. rsc.org The method of synthesis can determine whether the DABCO ligands coordinate to the zinc centers within the porphyrin rings. rsc.org For example, a solvothermal method resulted in DABCO coordination, while a colloidal MOF method left the zinc centers uncoordinated. rsc.org This difference in local coordination significantly impacts the material's properties. The ability to control the coordination environment around the zinc center is a powerful tool for designing functional materials with specific characteristics. This control can also be exerted by using photoresponsive ligands, such as phenylazopyridine, whose coordination strength can be modulated by light-induced isomerization. nih.gov
Photophysical Properties within Supramolecular Assemblies
The photophysical properties of zincphyrins are often preserved or modulated upon their incorporation into supramolecular assemblies. nih.gov These assemblies can act as artificial light-harvesting systems, mimicking natural photosynthetic processes. nih.gov
The local coordination environment within an assembly has a profound effect on the photophysical properties. rsc.org For instance, in ZnTCPP-DABCO assemblies, the coordination of DABCO to the zinc center leads to a much shorter fluorescence lifetime compared to assemblies where the zinc centers are uncoordinated. rsc.org This is attributed to an acceleration of non-radiative decay processes. rsc.org
Furthermore, the accessibility of the zinc centers can influence the assembly's interaction with guest molecules. Assemblies with unsaturated and uncoordinated zinc porphyrin units can more easily accommodate guest molecules, leading to fluorescence quenching through photoinduced electron transfer. rsc.org The photophysical properties of this compound-based MOFs and coordination polymers are central to their applications in areas such as photocatalysis and sensing. mdpi.commdpi.com
Catalysis and Photochemical Energy Conversion Applications
Zincphyrin as a Catalyst in Chemical Transformations
The catalytic activity of zincphyrins is largely attributed to their ability to absorb light and generate highly reactive species. This has been particularly exploited in the context of environmental remediation, where these compounds serve as photocatalysts for breaking down persistent organic pollutants.
This compound-based materials have demonstrated significant efficacy in the photocatalytic degradation of organic dyes, which are common pollutants in industrial wastewater. Under visible light irradiation, this compound catalysts can effectively decompose dyes like Rhodamine B (RhB) and Methyl Orange (MO).
For instance, a novel [Meso-4α-tetra-(1,2,3-triazolyl)phenylporphyrinato]zinc(II) complex has been shown to achieve a photodegradation yield of approximately 70% for both RhB and MO. mdpi.com Similarly, self-assembled nanomaterials created from complementary Sn(IV) and Zn(II)-porphyrins have exhibited high photocatalytic performance, with degradation efficiencies for RhB reaching between 72% and 95% within four hours. mdpi.com Another approach involves the use of zinc-based metal-organic frameworks (MOFs), which have achieved remarkable degradation efficiencies of 94.3% for RhB and 96.3% for MO within a short period of 45 minutes. researchgate.net
Table 1: Photocatalytic Degradation Efficiency of this compound-Based Catalysts for Organic Dyes
| Catalyst Type | Target Dye | Degradation Efficiency (%) | Time |
|---|---|---|---|
| [Meso-4α-tetra-(1,2,3-triazolyl)phenylporphyrinato]zinc(II) | Rhodamine B | ~70% | Not Specified |
| [Meso-4α-tetra-(1,2,3-triazolyl)phenylporphyrinato]zinc(II) | Methyl Orange | ~70% | Not Specified |
| Self-assembled Sn(IV)/Zn(II)-porphyrin nanomaterials | Rhodamine B | 72-95% | 4 hours |
| Zinc-based Metal-Organic Framework (MOF) | Rhodamine B | 94.3% | 45 minutes |
| Zinc-based Metal-Organic Framework (MOF) | Methyl Orange | 96.3% | 45 minutes |
The catalytic degradation of organic pollutants by zincphyrins is primarily driven by the generation of reactive oxygen species (ROS). When the this compound molecule absorbs a photon of light, it transitions to an excited state. This excited-state molecule can then transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂) or other ROS such as superoxide (B77818) radicals (·O₂⁻). researchgate.net
These generated ROS are powerful oxidizing agents that can attack and break down the complex structures of organic dye molecules into simpler, less harmful compounds. researchgate.net Studies on zinc-based MOFs used for dye degradation have confirmed that superoxide radicals (·O₂⁻) and holes (h⁺) are the main active species responsible for the photocatalytic process. researchgate.net The regulation of which ROS are generated can be influenced by the specific structure and environment of the this compound complex, allowing for a degree of control over the catalytic reaction pathways. researchgate.net
A crucial aspect of any catalyst is its long-term stability and potential for reuse, which are key to practical and economic viability. This compound-based catalysts have shown promising results in this regard.
Several studies have demonstrated the excellent recyclability of these catalysts. For example, a [Meso-4α-tetra-(1,2,3-triazolyl)phenylporphyrinato]zinc(II) complex was reused for five consecutive cycles in the degradation of RhB and MO without any significant loss of its catalytic activity. mdpi.com Self-assembled nanomaterials based on Sn(IV) and Zn(II)-porphyrins also showed excellent recyclability for up to five cycles in the degradation of RhB. mdpi.com Furthermore, a zinc-based MOF maintained a high degradation efficiency of over 82% even after being used for three cycles. researchgate.net This high level of stability indicates that this compound-based materials are robust and can withstand the reaction conditions over multiple uses.
Applications in Photovoltaic Devices
The strong light-harvesting capabilities of zincphyrins in the visible spectrum make them excellent candidates for use as photosensitizers in photovoltaic devices, which convert solar energy into electricity. rsc.org They have been extensively studied, particularly in the context of dye-sensitized solar cells.
Zincphyrins are among the most promising classes of sensitizers for Dye-Sensitized Solar Cells (DSSCs). frontiersin.org In a DSSC, the this compound dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.net When the dye absorbs light, it injects an electron into the semiconductor's conduction band, initiating the flow of electric current.
The performance of DSSCs is highly dependent on the molecular structure of the porphyrin dye. Researchers have developed "push-pull" architectures, where electron-donating and electron-accepting groups are strategically placed on the porphyrin macrocycle to optimize its optical and electronic properties. rsc.orgfrontiersin.org This molecular engineering has led to significant improvements in power conversion efficiencies (PCE). This compound-sensitized solar cells have achieved remarkable PCEs, with record values reaching around 13% when used with cobalt-based electrolytes. rsc.orgfrontiersin.org These efficiencies are comparable to those of more traditional and expensive ruthenium-based sensitizers. rsc.org The first significant application of a zinc porphyrin in DSSCs was reported in 2005, and by 2011, a record efficiency of 12.3% was achieved with a push-pull zinc porphyrin through co-sensitization with an organic dye. rsc.org
Table 2: Evolution of Power Conversion Efficiency (PCE) in this compound-based DSSCs
| Year | This compound Type | Key Feature | Power Conversion Efficiency (%) |
|---|---|---|---|
| 2007 | Beta-linked zinc porphyrin | - | 7.1% |
| 2010 | Meso-linked "push-pull" zinc porphyrin | Push-pull framework | 11% |
| 2011 | Push-pull zinc porphyrin | Co-sensitization with organic dye | 12.3% |
| Recent | Push-pull porphyrin | Cobalt-based electrolyte | ~13% |
After the this compound sensitizer (B1316253) injects an electron into the semiconductor, the resulting oxidized dye molecule (this compound⁺) must be returned to its neutral state to absorb another photon and repeat the cycle. This process is known as sensitizer regeneration. In DSSCs, this is typically accomplished by a redox mediator, commonly an iodide/triiodide (I⁻/I₃⁻) couple, present in an electrolyte solution. rsc.org
Influence of Substituent Groups on Electron Injection Efficiency
The efficiency of this compound-based systems, particularly in applications like dye-sensitized solar cells (DSSCs), is critically dependent on the rate of electron injection from the photoexcited porphyrin molecule into a semiconductor substrate. This efficiency can be precisely tuned by modifying the substituent groups attached to the porphyrin macrocycle. The strategic addition of electron-donating groups and specific anchoring groups creates a "push-pull" effect, which facilitates charge separation and channels the photoexcited electrons toward the semiconductor, thereby enhancing electron injection. nih.gov
Research has shown that porphyrin dyes containing strong electron-donating meso substituents lead to better charge separation, which slows down charge recombination and results in more efficient electron injection. mdpi.com For instance, Zincphyrins functionalized with N,N'-alkylaniline groups have demonstrated superior performance compared to those with other donor groups like carbazole (B46965) or hexylthiophene. mdpi.com The length of the alkyl chains on these donor groups also plays a role; a hexyl-substituted porphyrin (Zn1NH3A) achieved a power conversion efficiency of 6.5%, one of the highest in its studied series. mdpi.com
Similarly, introducing electron-rich five-membered heterocyclic rings, such as pyrrolyl, furyl, and thienyl groups, into the electron donor part of the this compound structure has been shown to improve its ability to inject electrons into semiconductor films. acs.orgnih.gov Theoretical studies indicate that a this compound dye with a pyrrolyl group (Dye1) exhibits the most significant improvement in excited-state lifetime, a key parameter for measuring the electron injection process, effectively inhibiting the recombination of electrons and holes after excitation. nih.gov
Table 1: Performance of this compound Dyes with Varied Electron-Donating Substituents
| This compound Dye | Electron-Donating Group | Power Conversion Efficiency (PCE) [%] | Reference |
|---|---|---|---|
| Zn1NH3A | N,N'-hexyl-aniline | 6.50 | mdpi.com |
| Zn1ND3A | N,N'-dodecyl-aniline | 6.00 | mdpi.com |
| Zn1NP3A | N,N'-propyl-aniline | 5.86 | mdpi.com |
| Zn1TH3A | Hexylthiophene | 5.36 | mdpi.com |
| YD2 | Diarylamino with hexyl chains | 6.60 | nycu.edu.tw |
| Zn1TC3A | Carbazole | 4.49 | mdpi.com |
| Zn1BC3A | Carbazole | 4.40 | mdpi.com |
Biomimetic Light-Chemical Energy Conversion Systems
Inspired by natural photosynthesis, researchers are developing artificial systems that use Zincphyrins to convert light energy into chemical energy. rsc.orgnih.gov These biomimetic systems leverage this compound's capacity to absorb light and initiate electron transfer reactions, mimicking the primary processes that power life on Earth. nih.govresearchgate.net
Mimicking Photosystem I (e.g., NADP+ Reduction)
A significant achievement in this field is the construction of an artificial photosynthetic system designed to mimic Photosystem I (PSI), the protein complex in natural photosynthesis responsible for the light-driven reduction of NADP+ to NADPH. nih.govresearchgate.netsemanticscholar.orgijbs.comepa.gov This artificial system consists of a this compound derivative as the photosensitizer, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as the electron acceptor, and a sacrificial electron donor like triethanolamine (B1662121) (TEA). nih.govijbs.com
In one notable study, two different this compound derivatives, Zinc Protoporphyrin (ZnPP) and 5-(4-carboxy-phenylethynyl)-10,20-biphenyl porphinato zinc (II) (ZnPE1), were incorporated into the protein apomyoglobin (apoMb). nih.govijbs.com This protein environment helps to prevent aggregation of the this compound molecules and prolongs the lifetime of the charge-separated state after photoexcitation. nih.gov Upon irradiation, this system successfully catalyzes the reduction of NADP+ to NADPH. nih.govijbs.com
The choice of substituent groups on the this compound core was found to significantly impact the efficiency of this process. The system using ZnPE1-Mb was approximately two-fold more efficient at NADP+ reduction than the system using ZnPP-Mb. nih.govresearchgate.net This highlights how molecular engineering of the this compound can enhance its catalytic function in these biomimetic applications.
Table 2: Catalytic Velocity of NADP+ Reduction by Different Photosensitizers
Comparison of the rate of photo-induced NADP+ reduction for different this compound derivatives and a control compound under identical experimental conditions (25 μM photosensitizer concentration).
| Photosensitizer | Catalytic Velocity (mM/hr) | Reference |
|---|---|---|
| ZnPE1 | 0.111 | nih.gov |
| ZnPP | 0.080 | nih.gov |
| ZnTMPyP4+ (Control) | 0.060 | nih.gov |
Single Electron Transfer Mechanisms in Artificial Systems
The mechanism by which these artificial systems operate has been shown to be a step-by-step single electron transfer process. nih.govresearchgate.netijbs.com Upon photoirradiation, the this compound photosensitizer absorbs light, enters an excited state, and is then reduced by the sacrificial electron donor (TEA) to generate a long-lived this compound radical anion. nih.govijbs.com This radical anion is a potent reducing agent capable of donating an electron.
Evidence for this single electron transfer mechanism comes from experiments demonstrating that the photoirradiated system can reduce cytochrome c, a protein that accepts a single electron. nih.govresearchgate.netijbs.com However, the same system is unable to catalyze the two-electron reduction of acetaldehyde (B116499) by alcohol dehydrogenase. nih.govresearchgate.netsemanticscholar.orgepa.gov This selectivity confirms that the system transfers electrons one at a time, a crucial insight into the fundamental photochemical processes at play. nih.gov This step-wise electron transfer is a key feature of the biomimetic function, mirroring the electron transport chains found in natural photosynthesis. nih.govresearchgate.net
Advanced Materials Science and Sensor Development
Design and Synthesis of Zincphyrin-Based Organic Cages
The design and synthesis of this compound-based organic cages involve sophisticated self-assembly processes, often utilizing dynamic covalent chemistry to construct discrete, porous molecular structures. nih.govoaepublish.com These cages are created by combining zinc-porphyrin building blocks with complementary organic linkers. nih.gov A common strategy involves the reaction of a porphyrin derivative containing multiple aldehyde groups, such as 5,10,15,20-tetrakis(4-formylphenyl)porphyrin (TFPP), with a chiral amine linker. nih.gov This approach allows for the formation of intricate, cage-like architectures with defined shapes and internal cavities.
An alternative method employs the reaction between zinc 5,15-di[3′,5′-diformyl-(1,1′-biphenyl)]porphyrin and a chiral diamine, such as cyclohexanediamine, to yield a tubular organic cage. rsc.orgresearchgate.net The synthesis can be scaled up, with reaction times influencing the yield; longer refluxing periods of up to 10 days can significantly increase the yield to as high as 58%. researchgate.net Post-synthetic metalation is another key technique, where a metal-free porphyrin cage is first constructed and then treated with various metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to introduce specific functionalities. nih.gov
Chirality is a crucial feature in the design of advanced porphyrin cages, often introduced through the use of chiral linkers like cyclohexanediamine. nih.govrsc.org This results in the formation of enantiomeric pairs of cages, such as (R)/(S)-PTC-1(Zn). rsc.org The distinct three-dimensional structures of these chiral cages have been unequivocally demonstrated through single-crystal X-ray diffraction, which provides precise atomic coordinates and reveals the tubular or prismatic arrangement of the porphyrin and linker units. nih.govrsc.org
For example, the structure of a cofacial porphyrin organic cage (CPOC) shows two porphyrin units connected by four naphthalenediimide (NDI) units, creating a distorted quadrangular prism. nih.gov The use of a homogeneous chiral diamine induces a helical arrangement of these NDI units. nih.gov Spectroscopic methods are also vital for structural confirmation. Circular dichroism (CD) spectroscopy is particularly powerful for confirming the chirality of the cages in solution, showing characteristic positive and negative Cotton effects for the different enantiomers. nih.govrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence of the cage formation and its symmetry in solution. nih.gov
| Structural Analysis Technique | Information Obtained | Example Compound |
| Single Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, and angles; confirms tubular or prismatic structure. nih.govrsc.org | (R)/(S)-PTC-1(Zn) |
| Circular Dichroism (CD) Spectroscopy | Confirms chirality in solution; distinguishes between enantiomers via Cotton effects. nih.govrsc.org | CPOC-H₂ |
| Nuclear Magnetic Resonance (NMR) | Confirms covalent bond formation and cage structure in solution. nih.gov | Porphyrin-based metallacage |
The confinement of this compound units within a cage architecture significantly alters their photophysical properties compared to their monomeric counterparts. rsc.org These changes are systematically studied using UV-vis absorption, fluorescence, and transient absorption (TA) spectroscopy. rsc.org Upon photoexcitation, these cages exhibit behaviors critical for applications like photocatalysis.
A key finding is that the triplet excited state lifetime of the this compound cage is often much longer than that of the corresponding monomeric compound. rsc.org For instance, TA data revealed that the PTC-1(Zn) cage possesses a significantly prolonged triplet lifetime compared to the monomer reference, zinc 5,15-di[3′,5′-cyclohexyliminomethyl-1,1′-biphenyl]porphyrin (ZnCBPP). rsc.org This extended lifetime enhances the cage's ability to participate in photochemical reactions. Consequently, the cage structure can lead to more efficient generation of singlet oxygen, a reactive species crucial for photocatalytic oxidation reactions. rsc.org This enhanced efficiency has been demonstrated through methods like 1,3-diphenylisobenzofuran (B146845) photodegradation and electron spin resonance (ESR) spectroscopy. rsc.org In some donor-acceptor type cages, photoexcitation leads to rapid energy transfer from the triplet state of the porphyrin to an acceptor unit within the cage structure. nih.gov
| Photophysical Property | This compound Cage (PTC-1(Zn)) | Monomeric Reference (ZnCBPP) | Reference |
| Triplet State Lifetime | Significantly longer | Shorter | rsc.org |
| Singlet Oxygen Generation | More efficient | Less efficient | rsc.org |
| Fluorescence Lifetime | Shorter (in some coordinated systems) | Longer | rsc.org |
Functional Materials for Optoelectronic Applications
Zincphyrins are versatile functional materials for optoelectronic devices, including light-emitting electrochemical cells (LECs) and organic photodetectors (OPDs). chalmers.sesemanticscholar.orgmdpi.com Their strong absorption in the visible spectrum, tunable electronic properties, and robust nature make them excellent candidates for these applications. nih.gov By modifying the peripheral substituents on the porphyrin macrocycle or changing the central metal ion, the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely tuned. researchgate.netnih.gov This control is essential for designing efficient charge injection and transport layers in optoelectronic devices. researchgate.net The semiconducting properties of zincphyrins arise from the aromaticity of the porphyrin macrocycle, which facilitates electron mobility. mdpi.com
The current-voltage (I-V) characteristics of devices incorporating zincphyrins are a fundamental measure of their electronic performance. wikipedia.org In molecular junctions, certain zinc porphyrin molecules, such as di(PEP)PorZn, have demonstrated bistability in their I-V curves at room temperature, a property of interest for molecular memory applications. nih.gov This bistability, observed at ±0.3 V, is hypothesized to be related to conformational changes in the molecule. nih.gov In contrast, other zinc porphyrins with different side groups, like di(Xyl)PorZn, did not exhibit this behavior, highlighting the role of molecular structure in determining electronic function. nih.gov
In organic thin-film transistors (OTFTs), this compound derivatives also show distinct I-V characteristics that define their performance as semiconductors. Devices based on 5,15-dialkylated porphyrins exhibit p-type field-effect transistor behavior, where the drain current increases with the gate voltage. researchgate.net The performance metrics derived from these I-V curves, such as charge carrier mobility and the on/off current ratio, are highly dependent on the molecular structure and the length of the alkyl chains. researchgate.net
| Device/Compound | Key I-V Characteristic | Applied Voltage | Observation | Reference |
| di(PEP)PorZn Molecular Junction | Bistability | ±0.3 V (at 300 K) | Switching between high and low conductivity states. | nih.gov |
| C₄-Por-based OTFT | p-type FET behavior | N/A | Hole mobility of 2.8 x 10⁻² cm² V⁻¹ s⁻¹; On/Off ratio of 10³. | researchgate.net |
| ZTO/SWNT TFT (0.07 wt.%) | p-type FET behavior | N/A | Saturation mobility of 15.37 cm²/V·s; On/Off ratio of 8.83 x 10⁸. | mdpi.com |
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the internal electrical properties of this compound-based devices, such as dye-sensitized solar cells (DSSCs). youtube.commdpi.com By applying an AC signal at varying frequencies, EIS can deconstruct the complex impedance of the device into its constituent parts, such as charge transfer resistance and capacitance at different interfaces. mdpi.com
| Parameter | Description | Significance in this compound Devices |
| Charge Transfer Resistance (Rct) | Resistance to charge transfer at an interface (e.g., dye/electrolyte). Determined from the diameter of the semicircle in a Nyquist plot. | A lower Rct indicates faster charge transfer and less recombination, leading to higher device efficiency. researchgate.net |
| Electron Lifetime (τn) | The average time an electron exists in the conduction band before recombining. Derived from the peak frequency in a Bode plot. | A longer electron lifetime signifies suppressed recombination, which is desirable for efficient solar cells. researchgate.net |
| Series Resistance (Rs) | The combined resistance of the substrate, contacts, and electrolyte. The high-frequency intercept on the real axis of a Nyquist plot. | Represents ohmic losses in the device; a lower value is preferred. mdpi.com |
Molecular Sensor Platforms
This compound derivatives are highly effective components in molecular sensor platforms due to their versatile coordination chemistry and distinct spectroscopic properties. They can be integrated into various transducer types, including fluorescent, colorimetric, and electrochemical sensors. mdpi.com A common strategy involves functionalizing the porphyrin macrocycle with specific recognition units that can selectively bind to a target analyte. nih.gov This binding event triggers a measurable change in the porphyrin's photophysical or electrochemical properties.
For example, water-soluble zincphyrins equipped with dipicolylamine (DPA) units serve as excellent fluorescent sensors for zinc ions. nih.gov The binding of Zn²⁺ to the DPA moieties causes a significant, more than 10-fold increase in the porphyrin's fluorescence intensity, providing a "turn-on" signal. nih.gov This response is highly selective for zinc over other common divalent metal ions. nih.gov In another design, a zinc porphyrin conjugate with a pyrene (B120774) subunit can detect imidazole (B134444) derivatives. nih.gov The binding of an analyte like histidine bridges two porphyrin units, converting the complex from a monomer to a dimer and switching the fluorescence output from pyrene monomer to excimer emission. nih.gov Furthermore, hybrid materials combining zincphyrins with zinc oxide (ZnO) nanostructures have been developed for conductometric gas sensing and voltammetric detection of biomolecules like cysteine. mdpi.comresearchgate.net
| Sensor Type | This compound Derivative | Target Analyte | Sensing Mechanism | Signal Output | Reference |
| Fluorescent Sensor | (DPA-C₂)₂-TPPS₃ | Zinc (Zn²⁺) | Analyte binding to appended DPA units. | >10-fold fluorescence intensity increase. | nih.gov |
| Fluorescent Sensor | Zinc porphyrin-pyrene conjugate | Imidazole derivatives (e.g., Histidine) | Analyte-induced monomer-to-dimer conversion. | Switch from monomer to excimer fluorescence. | nih.gov |
| Voltammetric Sensor | Porphyrin-functionalized ZnO | Cysteine | Photoactivated charge transfer and catalysis. | Change in voltammetric signal. | mdpi.com |
| Conductometric Gas Sensor | Zn-porphyrin coated ZnO nanorods | Gaseous molecules (e.g., triethylamine) | Charge transfer between analyte and hybrid material. | Change in electrical conductivity. | mdpi.comresearchgate.net |
Development of Receptors for Specific Ion or Molecule Recognition
The inherent structural features of the this compound macrocycle, combined with the Lewis acidic nature of the central zinc ion, make it an exceptional platform for the development of receptors capable of recognizing specific ions and neutral molecules. nih.govelsevierpure.com Researchers have successfully designed and synthesized a variety of this compound-based receptors by strategically functionalizing the periphery of the porphyrin core. These modifications introduce additional binding sites and create pre-organized cavities that exhibit high affinity and selectivity for target analytes. nih.gov
One common strategy involves the incorporation of hydrogen-bonding motifs, such as urea (B33335) or amide groups, onto the porphyrin framework. These groups can act as secondary interaction sites, working in concert with the zinc center to bind anions with specific geometries. For instance, this compound receptors featuring urea moieties have demonstrated a pronounced selectivity for chloride ions in competitive solvent systems. sciencepub.net The binding mechanism involves the coordination of the anion to the zinc center, supplemented by hydrogen bonds from the urea N-H protons, creating a complementary binding pocket for the spherical anion. sciencepub.net
Ditopic receptors, which possess distinct binding sites for both a cation and an anion, have also been developed using a this compound core. A notable example is a receptor that combines a zinc porphyrin with a crown ether moiety. researchgate.net This design allows for the simultaneous recognition of an ion pair, such as sodium cyanide. The crown ether selectively binds the sodium cation, while the cyanide anion coordinates to the zinc ion of the porphyrin. researchgate.net This dual recognition often leads to a distinct colorimetric or spectroscopic response, signaling the binding event. researchgate.net
Furthermore, the creation of molecular clefts and cavities by attaching larger macrocyclic structures, like calixarenes, to the this compound has enabled the recognition of neutral molecules. nih.gov These "capped" porphyrins can provide a hydrophobic pocket of a specific size and shape, leading to selective binding of guests like fullerenes. The recognition is driven by complementary van der Waals interactions and π-π stacking between the host and the guest molecule. nih.gov The binding of ditopic ligands such as 4,4'-bipyridine (B149096) between two this compound units within a molecular tweezer has also been demonstrated. acs.org
The binding affinities and selectivities of these receptors are typically evaluated using techniques such as UV-Vis and NMR spectroscopy. Titration experiments allow for the determination of association constants (Ka), providing a quantitative measure of the receptor's efficacy for a particular analyte. nih.govsciencepub.net
Table 1: Research Findings on this compound-Based Receptors for Ion and Molecule Recognition
| Receptor Type | Target Analyte(s) | Key Functional Groups | Observed Association Constant (Ka) | Analytical Method |
|---|---|---|---|---|
| Urea-functionalized this compound | Chloride (Cl⁻) | Urea | 9.73 x 10³ M⁻¹ | ¹H NMR Titration |
| This compound-Crown Ether Conjugate | Sodium Cyanide (NaCN) | Crown Ether | High affinity (quantitative data not specified) | UV-Vis Spectroscopy |
| Calix acs.orgarene-capped this compound | Fullerene C₇₀ | Calix acs.orgarene | 30,000 M⁻¹ | ¹H NMR Titration |
Fluorescent Probes for Sensing Applications (Principles)
Zincphyrins are intrinsically fluorescent, a property that has been extensively harnessed for the development of fluorescent probes for a wide array of sensing applications. pnas.orgnih.gov The core principle behind these sensors is the modulation of the this compound's fluorescence properties—intensity, lifetime, or emission wavelength—upon binding to a specific analyte. pnas.org This change in the fluorescence signal serves as a detectable output for the recognition event. The primary mechanisms governing this modulation are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). researchgate.netacs.org
In sensors operating via the PET mechanism, the this compound fluorophore is typically linked to a receptor unit that also possesses a redox-active moiety (an electron donor or acceptor). In the "off" state (before analyte binding), photoexcitation of the this compound is followed by a rapid electron transfer between the porphyrin and the appended redox-active group, which quenches the fluorescence. researchgate.netrsc.org When the receptor binds to the target analyte, the redox potential of the receptor unit is altered, inhibiting the PET process. This blockage of the quenching pathway restores the fluorescence of the this compound, resulting in a "turn-on" response. acs.org For example, a this compound-based sensor for zinc ions, (DPA-C2)2-TPPS3, exhibits a greater than 10-fold increase in fluorescence intensity upon binding Zn²⁺. nih.govnih.gov In its free form, the dipicolylamine (DPA) receptor units quench the porphyrin's fluorescence; this quenching is alleviated when the DPA units bind to zinc. pnas.orgnih.gov
Sensors based on the ICT mechanism involve a this compound core that is part of a "push-pull" system, where it is connected to both an electron-donating and an electron-accepting group. aip.org The absorption and emission properties of such systems are sensitive to the local environment and to binding events that alter the electronic distribution within the molecule. Upon excitation, an ICT state is formed, and the characteristics of the emitted fluorescence (e.g., wavelength) can be significantly different from the locally excited state. Analyte binding can enhance or modify the ICT process, leading to a detectable change in the fluorescence spectrum, such as a ratiometric shift in the emission wavelength. acs.orgaip.org
The versatility of this compound chemistry allows for the design of probes with specific photophysical properties. For instance, by selecting appropriate functional groups, the excitation and emission wavelengths can be tuned to the red and near-infrared regions, which is advantageous for biological imaging applications to minimize background fluorescence and enhance tissue penetration. nih.gov The high quantum yields and photostability of many this compound derivatives further contribute to their suitability as robust fluorescent probes. acs.org
Table 2: Principles of this compound-Based Fluorescent Probes
| Principle | Description | Example Probe | Analyte | Observed Effect |
|---|---|---|---|---|
| Photoinduced Electron Transfer (PET) | Analyte binding inhibits a fluorescence quenching pathway by altering the redox potential of a linked receptor. | (DPA-C₂)₂-TPPS₃ | Zn²⁺ | >10-fold fluorescence enhancement ("turn-on"). |
| Intramolecular Charge Transfer (ICT) | Analyte binding modifies the electronic push-pull character of the molecule, leading to a change in emission properties. | NBD-TPEA | Zn²⁺ | Significant fluorescence enhancement and a large Stokes shift. |
Future Directions and Emerging Research Avenues
Exploration of Novel Zincphyrin Derivatives with Tailored Properties
The exploration of novel this compound derivatives is a key area of future research aimed at creating compounds with specific, enhanced properties for various applications. This involves modifying the porphyrin macrocycle or introducing substituents to tune the electronic, optical, and chemical characteristics of the molecule. Research in porphyrin chemistry, in general, has shown that tailored architectures can influence properties like electron-transfer kinetics and charge-storage capabilities nih.gov.
Creating novel derivatives can lead to Zincphyrins with improved solubility, increased stability, or altered absorption and emission spectra, making them suitable for applications such as photosensitizers, catalysts, or components in electronic devices. For instance, studies on other metalloporphyrins have demonstrated that functionalization can overcome issues like poor solubility in certain materials mdpi.com. The biosynthesis of novel porphyrin derivatives, including this compound IV, is also being explored in microorganisms like Streptomyces venezuelae through techniques such as morphology engineering and the "one strain many compounds" approach researchgate.netresearchgate.net.
Data on the yields of this compound and other metalloporphyrins have been reported from engineered microbial systems. For example, in a 5-L bioreactor using enzymatic catalysis, this compound (Zn-CPIII) was produced with a yield of 21.3 g L⁻¹ and a conversion rate of 98% from Coproporphyrin III (CPIII) researchgate.netresearchgate.net. This highlights the potential for biological methods in producing this compound and its derivatives.
| Compound | Production Method | Scale | Yield (g L⁻¹) | Conversion Rate (%) |
| This compound | Enzymatic Catalysis | 5-L | 21.3 | 98 |
| Heme | Enzymatic Catalysis | 5-L | 10.8 | 63 |
| Coproporphyrin III | Fed-batch fermentation | Laboratory | 16.5 | N/A |
Integration into Hybrid Material Systems
Integrating this compound into hybrid material systems is an active area of research focused on leveraging the properties of this compound in conjunction with other materials to create composites with synergistic functionalities. These hybrid materials can exhibit enhanced performance in areas such as photocatalysis, sensing, and nonlinear optics.
Porphyrin-based composites, in general, are being explored for diverse applications, including sensors, molecular probes, and electronic devices, due to their ability to combine the unique properties of porphyrins with the structural and mechanical advantages of other materials scrivenerpublishing.comwiley.com. Specific examples include hybrid materials based on porphyrins and TiO₂ for photocatalytic hydrogen production mdpi.com. In such systems, the porphyrin component can act as a light harvester, while the inorganic component provides a framework for charge separation and transport mdpi.com.
Research has also investigated the integration of Zinc(II) porphyrins with graphene nanoplates and ferrocene (B1249389) to create hybrid materials with significant nonlinear optical properties mdpi.com. The π-delocalized electron system of graphene can act as an electron acceptor when connected to a metal porphyrin, facilitating push-pull interactions that enhance optical nonlinearity mdpi.com.
The development of porous hybrid materials based on porphyrins and metal oxides, such as TiO₂, demonstrates the potential for creating robust structures with high surface areas suitable for catalytic applications mdpi.com.
Advanced Computational Modeling for Predictive Design
Advanced computational modeling plays a crucial role in the predictive design and understanding of this compound and its interactions. Computational methods can provide insights into the electronic structure, spectroscopic properties, and reactivity of this compound derivatives, guiding the synthesis of new compounds with desired characteristics.
Computational chemistry has become an indispensable tool in various scientific fields, including chemistry, biochemistry, physics, and materials science, enabling the prediction of molecular properties and behavior oligofastx.com. For porphyrin systems, computational approaches, such as Density Functional Theory (DFT), are used to study their electronic and optical properties mdpi.com. These models can help in understanding the relationship between the molecular structure of Zincphyrins and their potential applications, such as in nonlinear optics mdpi.com.
Predictive models are also being developed in related areas, such as drug discovery and the study of biological systems, to understand molecular interactions and optimize the design of new molecules oligofastx.commdpi.com. While specific computational models solely focused on the predictive design of this compound itself are an emerging area, the broader application of computational techniques to porphyrin systems and biological interactions suggests significant potential for future research in this domain.
Mechanistic Unraveling of Complex Biological Interactions (Excluding Clinical Outcomes)
Understanding the fundamental mechanistic biological interactions of this compound, without focusing on clinical outcomes, is an important aspect of current and future research. This involves investigating how this compound interacts with biological molecules and pathways at a molecular level.
This compound, as a metalloporphyrin, is structurally related to heme and can be involved in biological processes, particularly in microorganisms. For instance, this compound has been identified in Streptomyces species mdpi.comasm.orgoup.com. Research indicates that coproporphyrin III, the precursor to this compound, may play a role in metal sequestration in some microorganisms nih.gov. While the exact mechanisms of this compound's biological interactions are still being unraveled, studies on related porphyrins and metalloporphyrins provide insights into potential areas of investigation, such as interactions with proteins or involvement in metabolic pathways nih.govnih.gov.
Studies on the biosynthesis of this compound in engineered microorganisms are contributing to the understanding of the biological pathways involved in its production researchgate.netresearchgate.net. This includes identifying and manipulating genes related to the heme biosynthesis pathway to enhance this compound production researchgate.net.
Further mechanistic studies could explore this compound's role in microbial physiology, its interactions with cellular components, or its potential influence on enzymatic activities, providing a deeper understanding of its biological function outside of therapeutic contexts.
Q & A
Q. What are the primary structural characteristics of Zincphyrin, and how are they elucidated experimentally?
this compound is a zinc-containing coproporphyrin III derivative. Structural identification involves a combination of spectroscopic techniques:
- 1D NMR for proton and carbon environments.
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peaks).
- UV-Vis spectroscopy to detect porphyrin-specific absorption bands (e.g., Soret band near 406 nm) . Comparative analysis with databases like Antibase2014 and SciFinder is critical for validation .
Q. What cultivation conditions optimize this compound production in bacterial strains?
- Media-dependent production : Cobetia sp. SW83 produces this compound in nutrient-rich SWCL media (50 L scale, 30°C, 5-day stirring), while nutrient-poor MMa media induces other metabolites .
- Extraction methods : Use HP20 resin and SPE-C18 chromatography for purification, guided by UV activity at 406 nm .
- Yield challenges : Low titers necessitate large-scale fermentation and rigorous purification protocols .
Q. How does this compound’s biological activity differ between bacterial species?
this compound exhibits dual roles:
- Growth stimulation : Acts as a stimulant for non-producing bacteria at low concentrations.
- Toxicity : Inhibits the producing strain (Sphingopyxis sp. GF9) at picomolar-nanomolar levels . Methodological note: Dose-response assays and co-culture experiments are required to contextualize these effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s growth-modulating effects be reconciled?
- Strain specificity : Test this compound across diverse bacterial lineages (e.g., γ-proteobacteria vs. Streptomyces) to identify conserved or divergent responses .
- Mechanistic studies : Investigate membrane permeability (e.g., TonB-dependent transport systems) or intracellular zinc homeostasis disruptions .
- Data normalization : Use internal controls (e.g., riboflavin levels) to account for media variability .
Q. What advanced techniques validate this compound’s interaction with microbial membranes?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to membrane receptors.
- Fluorescence microscopy : Track localization using this compound’s intrinsic fluorescence.
- Proteomic profiling : Identify membrane proteins differentially expressed upon this compound exposure .
Q. How can structural modifications of this compound enhance its bioactivity or stability?
- Chelation studies : Replace zinc with other metals (e.g., Mg²⁺, Fe³⁺) to alter redox properties.
- Derivatization : Introduce functional groups (e.g., methyl, hydroxyl) at the porphyrin periphery.
- Stability assays : Monitor degradation under varying pH, temperature, and light conditions .
Q. What methodologies address low this compound yields in heterologous expression systems?
- Genetic engineering : Overexpress porphyrin biosynthesis genes (e.g., hem genes) in hosts like E. coli.
- Precursor supplementation : Add δ-aminolevulinic acid (ALA) to bypass metabolic bottlenecks.
- Fed-batch fermentation : Optimize carbon/nitrogen ratios to prolong production phases .
Methodological Best Practices
Q. How should researchers ensure reproducibility in this compound studies?
- Detailed protocols : Document media composition, extraction solvents, and chromatography gradients .
- Purity criteria : Report HPLC purity (>95%) and characterize impurities via LC-MS .
- Data sharing : Deposit raw NMR, HRMS, and bioassay data in repositories like Zenodo .
Q. What strategies resolve spectral overlap in this compound-containing mixtures?
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals.
- High-resolution LC-MS : Deconvolute co-eluting compounds using extracted ion chromatograms (EICs) .
- Isotopic labeling : Use ¹³C-glucose to trace biosynthetic pathways .
Data Interpretation and Reporting
Q. How should conflicting bioactivity results be presented in publications?
- Contextualize findings : Compare results with prior studies (e.g., Streptomyces-derived this compound vs. Cobetia isolates) .
- Statistical rigor : Use ANOVA or non-parametric tests to assess significance of contradictory outcomes .
- Hypothesis refinement : Propose mechanisms (e.g., quorum-sensing modulation) to explain discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
